Rilmakalim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQWOWWTKFLNX-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157307 | |
| Record name | Rilmakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132014-21-2 | |
| Record name | Rilmakalim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmakalim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rilmakalim's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener. Its primary pharmacological effect is the relaxation of smooth muscle, which has led to its investigation for therapeutic applications in conditions characterized by smooth muscle hypercontractility, such as hypertension and bladder overactivity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in smooth muscle, detailing the molecular interactions, signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action
The fundamental mechanism of action of this compound in smooth muscle is the opening of ATP-sensitive potassium (KATP) channels located in the plasma membrane of smooth muscle cells. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.
By binding to the SURx subunit, this compound induces a conformational change in the KATP channel complex, leading to an increase in its open probability. This results in an increased efflux of potassium ions (K+) from the cell, down its electrochemical gradient. The loss of positive charge from the intracellular space leads to hyperpolarization of the cell membrane, making the membrane potential more negative.
This hyperpolarization has a critical downstream consequence: the closure of voltage-gated L-type calcium channels (CaV1.2). These channels are key regulators of calcium influx into smooth muscle cells and are sensitive to changes in membrane potential. Their closure significantly reduces the influx of extracellular calcium (Ca2+), a primary trigger for smooth muscle contraction. The resulting decrease in intracellular free calcium concentration ([Ca2+]i) is the pivotal event that initiates the cascade leading to smooth muscle relaxation.
Signaling Pathway
The signaling cascade initiated by this compound culminates in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation. The key steps are outlined below and illustrated in the accompanying diagram.
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Quantitative Data
The potency of this compound and related KATP channel openers in inducing smooth muscle relaxation has been quantified in various tissues. The following table summarizes key findings, with potency often expressed as the negative logarithm of the half-maximal inhibitory concentration (-logIC50) or the half-maximal effective concentration (EC50).
| Compound | Tissue | Species | Parameter | Value | Reference |
| This compound | Detrusor (urothelium-denuded, KCl-induced contraction) | Pig | -logIC50 (M) | 5.5 | [1] |
| Detrusor (urothelium-denuded, KCl-induced contraction) | Mouse | -logIC50 (M) | 4.7 | [1] | |
| Detrusor (urothelium-denuded, KCl-induced contraction) | Human | -logIC50 (M) | 4.4 | [1] | |
| Detrusor (carbachol-induced contraction) | Pig | -logIC50 (M) | 6.7 | [1] | |
| Detrusor (carbachol-induced contraction) | Human | -logIC50 (M) | 5.8 | [1] | |
| Detrusor (carbachol-induced contraction) | Mouse | -logIC50 (M) | 4.7 | ||
| Levcromakalim | Human Saphenous Vein (Noradrenaline-induced contraction) | Human | pD2 | 6.4 ± 0.1 | |
| Human Internal Mammary Artery (Noradrenaline-induced contraction) | Human | pD2 | 6.8 ± 0.1 | ||
| Human Subcutaneous Arteries | Human | pD2 | 5.78 ± 0.23 |
Experimental Protocols
The investigation of this compound's mechanism of action relies on established electrophysiological and pharmacological techniques. Below are detailed methodologies for key experiments.
Caption: General experimental workflow for studying this compound's effects.
Isometric Tension Recording
This technique measures the contractile force of isolated smooth muscle tissue strips or rings in response to pharmacological agents.
Methodology:
-
Tissue Preparation: Smooth muscle tissues (e.g., thoracic aorta, trachea, detrusor) are dissected and cut into rings or strips (typically 2-4 mm in length/width).
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for aortic rings).
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Pre-contraction: A sustained contraction is induced using a contractile agonist (e.g., phenylephrine, carbachol, histamine).
-
Drug Application: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Acquisition: The changes in isometric tension are continuously recorded. The relaxant effect of this compound is expressed as a percentage of the pre-contraction induced by the agonist.
-
Data Analysis: Concentration-response curves are plotted, and the IC50 or EC50 values are calculated using non-linear regression analysis.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the tissue of interest using a combination of enzymes such as collagenase and elastase.
-
Pipette Preparation: Glass micropipettes with a tip resistance of 3-5 MΩ are fabricated and filled with an intracellular solution (e.g., containing high K+ and ATP).
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Configuration:
-
Whole-cell configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for the measurement of macroscopic currents from the entire cell.
-
Inside-out patch configuration: The membrane patch is excised from the cell, allowing for the direct application of substances to the intracellular face of the channel.
-
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage steps are applied to elicit KATP channel currents.
-
Drug Application: this compound is applied to the extracellular solution (in whole-cell) or intracellular solution (in inside-out patch) via a perfusion system.
-
Data Acquisition and Analysis: The resulting changes in K+ currents are recorded and analyzed to determine the effect of this compound on channel open probability, conductance, and kinetics.
Conclusion
This compound exerts its smooth muscle relaxant effects through a well-defined mechanism of action centered on the activation of ATP-sensitive potassium channels. This leads to membrane hyperpolarization, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, dephosphorylation of myosin light chains. The quantitative and methodological data presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other KATP channel openers. Further research focusing on the tissue-specific potency and detailed molecular interactions of this compound will continue to refine our understanding of this important class of compounds.
References
Rilmakalim: An In-depth Technical Guide on a Potent ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. By targeting the sulfonylurea receptor (SUR) subunit of the KATP channel, this compound induces membrane hyperpolarization in excitable cells, leading to a range of pharmacological effects, most notably smooth muscle relaxation and vasodilation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, downstream signaling pathways, and key quantitative data. Detailed experimental protocols for studying KATP channel modulation are also provided to facilitate further research and drug development efforts in this area.
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to nucleotides and pharmacological agents.[2][3]
There are different isoforms of both Kir6.x (Kir6.1, Kir6.2) and SUR (SUR1, SUR2A, SUR2B) subunits, and their tissue-specific assembly gives rise to KATP channels with distinct physiological roles and pharmacological profiles.[2][3] For instance, Kir6.2/SUR1 channels are predominantly found in pancreatic β-cells, where they regulate insulin secretion, while Kir6.2/SUR2A and Kir6.1/SUR2B channels are prevalent in cardiac and smooth muscle, respectively, playing roles in cardioprotection and vascular tone.
This compound is a KATP channel opener that exhibits a degree of selectivity for SUR2-containing channels, making it a valuable tool for studying the physiological roles of these channels and a potential lead compound for therapeutic agents targeting conditions such as hypertension and asthma. This guide will delve into the technical details of this compound's interaction with KATP channels and its downstream consequences.
Chemical Properties of this compound
This compound, a benzopyran derivative, possesses a well-defined chemical structure that is crucial for its interaction with the SUR subunit of the KATP channel.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile |
| Molecular Formula | C₂₁H₂₃N O₅S |
| Molecular Weight | 401.48 g/mol |
| CAS Number | 132014-21-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action
This compound exerts its pharmacological effects by directly interacting with and opening KATP channels. This action is primarily mediated through its binding to the SUR subunit.
Binding to the Sulfonylurea Receptor (SUR)
Potassium channel openers (KCOs) like this compound bind to a specific site on the SUR subunit. This binding is dependent on the presence of intracellular ATP and magnesium ions (Mg²⁺), suggesting that the nucleotide-bound conformation of SUR is necessary for high-affinity KCO interaction. While the precise binding site for this compound has not been definitively elucidated, it is understood to be distinct from the sulfonylurea binding site.
Gating of the KATP Channel
The binding of this compound to the SUR subunit induces a conformational change in the entire KATP channel complex. This change lowers the channel's sensitivity to the inhibitory effects of intracellular ATP, thereby increasing the probability of the channel being in an open state. The opening of the KATP channel allows for the efflux of potassium ions (K⁺) down their electrochemical gradient.
Downstream Signaling Pathways
The opening of KATP channels by this compound initiates a cascade of events within the cell, particularly in smooth muscle cells, leading to relaxation.
Membrane Hyperpolarization
The primary consequence of K⁺ efflux through the newly opened KATP channels is the hyperpolarization of the cell membrane. This means the intracellular side of the membrane becomes more negative relative to the extracellular side.
Inhibition of Voltage-Gated Calcium Channels
Membrane hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium (Ca²⁺) into the cell, a key trigger for smooth muscle contraction.
Reduction in Intracellular Calcium Concentration
By inhibiting the influx of Ca²⁺ through VGCCs, this compound effectively reduces the intracellular free Ca²⁺ concentration. This is a critical step in the process of smooth muscle relaxation.
Decreased Myosin Light Chain Phosphorylation
The decrease in intracellular Ca²⁺ levels leads to reduced activation of calmodulin and, consequently, myosin light chain kinase (MLCK). MLCK is the enzyme responsible for phosphorylating the regulatory light chain of myosin, a prerequisite for the interaction of actin and myosin filaments and subsequent muscle contraction. Therefore, this compound's action ultimately results in decreased myosin light chain phosphorylation and smooth muscle relaxation.
Diagram 1: Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
References
- 1. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-sensitive potassium channels: structures, functions, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Rilmakalim: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potassium channel opener that exhibits vasorelaxant and cardioprotective effects. As a member of the benzopyran class of compounds, its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of cell membranes. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available data on its effects. Due to the limited publicly available data specifically for this compound, information from closely related compounds, such as Levcromakalim and Cromakalim, is included for comparative purposes where relevant.
Mechanism of Action
This compound is an activator of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. K-ATP channels are found in various cell types, including vascular smooth muscle cells, cardiac myocytes, and pancreatic beta-cells, where they couple the metabolic state of the cell to its electrical activity.
Under normal physiological conditions, with high intracellular ATP levels, K-ATP channels are closed. This compound, like other K-ATP channel openers, binds to the SUR subunit of the channel. This binding event is thought to allosterically modify the channel complex, reducing its sensitivity to the inhibitory effects of ATP. The subsequent opening of the K-ATP channel allows for an efflux of potassium ions, leading to hyperpolarization of the cell membrane.
In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to vasodilation. In cardiac myocytes, the opening of K-ATP channels can shorten the action potential duration, which is thought to be a mechanism of cardioprotection during ischemia.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its K-ATP channel opening activity.
Cardiovascular Effects
-
Vasodilation: this compound has been shown to have antivasoconstrictor effects in human vascular tissues. In isolated human saphenous vein and internal mammary artery, this compound produces a concentration-dependent inhibition of contractions induced by electrical field stimulation and noradrenaline.[1] The inhibitory effect on contractions evoked by electrical field stimulation is more potent than its effect on noradrenaline-induced contractions, suggesting a potential presynaptic site of action.[1] The vasorelaxant effects are mediated by the opening of K-ATP channels, as they can be antagonized by the K-ATP channel blocker glibenclamide.[1]
-
Cardiac Electrophysiology: In rabbit cardiac Purkinje and ventricular muscle fibers, this compound shortens the action potential duration in a concentration-dependent manner (0.24-7.2 μM). This effect is characteristic of K-ATP channel openers and is considered a mechanism of cardioprotection.
Quantitative Pharmacodynamic Data
Specific quantitative data on the binding affinity (Ki) and potency (EC50/IC50) of this compound are limited in publicly available literature. The following table summarizes available data and includes data from the related compound Levcromakalim for context.
| Parameter | Compound | Tissue/Cell Type | Value | Reference |
| Effect | This compound | Rabbit Cardiac Purkinje and Ventricular Muscle | Shortens Action Potential Duration | |
| Concentration Range | This compound | Rabbit Cardiac Purkinje and Ventricular Muscle | 0.24 - 7.2 µM | |
| EC50 | Levcromakalim | Rat Renin-Secreting Cells | 152 ± 31 nM (for hyperpolarizing current) |
Pharmacokinetics
There is currently no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in any species.
Experimental Protocols
In Vitro Vasodilation Assay (Human Saphenous Vein)
This protocol is based on the methodology described by Novakovic et al. (2003) for assessing the antivasoconstrictor effects of this compound.[1]
Objective: To determine the effect of this compound on the contractility of isolated human saphenous vein rings.
Materials:
-
Human saphenous vein segments obtained from patients undergoing coronary artery bypass grafting.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Noradrenaline (NA)
-
This compound
-
Glibenclamide
-
Organ bath system with isometric force transducers.
Procedure:
-
Human saphenous vein segments are cleaned of adhering connective tissue and cut into rings (3-4 mm in width).
-
The rings are suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g.
-
After equilibration, the rings are contracted with a submaximal concentration of noradrenaline (e.g., 1-10 µM).
-
Once a stable contraction is achieved, this compound is added cumulatively to the organ bath in increasing concentrations.
-
The relaxation response is measured as the percentage decrease from the pre-contracted tension.
-
To confirm the involvement of K-ATP channels, a separate set of experiments is performed where the tissue is pre-incubated with glibenclamide (a K-ATP channel blocker) before the addition of noradrenaline and subsequent administration of this compound.
Clinical Data
There are no publicly available results from clinical trials investigating the safety and efficacy of this compound in humans.
Conclusion
This compound is a K-ATP channel opener with demonstrated vasorelaxant and electrophysiological effects in preclinical models. Its mechanism of action is consistent with other members of the benzopyran class of potassium channel openers. However, a significant gap exists in the publicly available literature regarding its quantitative pharmacological properties, pharmacokinetic profile, and clinical data. Further research is required to fully characterize the therapeutic potential of this compound.
References
Rilmakalim's Core Mechanism in Vascular Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potent ATP-sensitive potassium (KATP) channel opener that induces vascular smooth muscle relaxation, leading to vasodilation. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to the effects of this compound on vascular smooth muscle. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's pharmacological action.
Introduction
Vascular smooth muscle tone is a critical determinant of blood pressure and regional blood flow. The contractile state of vascular smooth muscle cells (VSMCs) is primarily regulated by intracellular calcium concentrations ([Ca2+]i). Agents that reduce [Ca2+]i or decrease the sensitivity of the contractile apparatus to Ca2+ promote vasodilation. This compound belongs to a class of drugs known as potassium channel openers (KCOs), which exert their vasodilatory effects by targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of VSMCs. By opening these channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and subsequent relaxation. This guide delves into the core mechanisms of this process.
Core Signaling Pathway of this compound-Induced Vasodilation
The principal mechanism of action of this compound in VSMCs is the activation of KATP channels. This initiates a cascade of events culminating in vasorelaxation.
KATP Channel Opening and Membrane Hyperpolarization
This compound binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, which is a hetero-octameric complex of four Kir6.x pore-forming subunits and four SUR subunits[1]. This binding induces a conformational change that increases the channel's open probability, leading to an efflux of potassium ions (K+) down their electrochemical gradient. The outward movement of positive charge results in hyperpolarization of the VSMC membrane.
Inhibition of Voltage-Gated Calcium Channels
The hyperpolarization of the cell membrane potential leads to the closure of voltage-gated L-type calcium channels (VGCCs)[1]. These channels are a primary route for calcium influx into VSMCs upon depolarization. By inhibiting their opening, this compound effectively reduces the influx of extracellular Ca2+, a critical trigger for smooth muscle contraction.
Reduction of Intracellular Calcium Concentration
The decreased influx of Ca2+ through VGCCs, coupled with the ongoing activity of Ca2+-ATPases that pump calcium out of the cell and into the sarcoplasmic reticulum, results in a net decrease in the cytosolic free calcium concentration ([Ca2+]i).
Myosin Light Chain Dephosphorylation and Muscle Relaxation
The reduction in [Ca2+]i leads to the inactivation of calmodulin and, consequently, myosin light chain kinase (MLCK). MLCK is responsible for phosphorylating the regulatory light chain of myosin II, a key step in initiating cross-bridge cycling and muscle contraction. With reduced MLCK activity, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chains, leading to the detachment of myosin heads from actin filaments and resulting in smooth muscle relaxation and vasodilation.
Modulation by Other Signaling Pathways
While the direct activation of KATP channels is the primary mechanism of this compound, the activity of these channels and the overall vascular tone can be modulated by other intracellular signaling pathways, including the Protein Kinase C (PKC) and cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways.
-
Protein Kinase C (PKC): Activation of PKC, often triggered by vasoconstrictors, can lead to the inhibition of KATP channels, thereby opposing the effects of this compound[2]. Some studies suggest that certain PKC isoforms can directly phosphorylate components of the KATP channel complex, reducing its open probability.
-
cAMP/PKA Pathway: Conversely, signaling cascades that elevate intracellular cAMP and activate PKA, such as those initiated by beta-adrenergic agonists, can potentiate the opening of KATP channels[2]. PKA can phosphorylate the Kir6.2 subunit of the KATP channel, increasing its activity and promoting vasorelaxation[2].
Quantitative Data on this compound and Related KATP Channel Openers
| Compound | Preparation | Parameter | Value | Reference |
| This compound | Human Saphenous Vein (pre-contracted with noradrenaline) | IC50 (Antivasoconstriction) | ~3 x 10-7 M | |
| This compound | Human Internal Mammary Artery (pre-contracted with noradrenaline) | IC50 (Antivasoconstriction) | ~10-6 M | |
| Levcromakalim | Human Small Subcutaneous Arteries | pD2 (-log EC50) | 5.78 ± 0.23 | |
| Levcromakalim | Human Small Subcutaneous Arteries | Emax | 81 ± 6% |
Experimental Protocols
The investigation of this compound's effects on vascular smooth muscle relaxation relies on established experimental techniques.
Isometric Tension Studies in Isolated Vascular Rings
This ex vivo method allows for the direct measurement of the contractile and relaxant properties of isolated blood vessel segments.
Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted vascular rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta, human internal mammary artery)
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine, KCl)
-
This compound solutions of varying concentrations
-
Data acquisition system
Procedure:
-
Vessel Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with solution changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Pre-contraction: After a washout period, induce a stable submaximal contraction using a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~70-80% of the maximal response).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).
-
Data Recording: Record the changes in isometric tension at each concentration until a maximal relaxation is achieved or the concentration-response curve plateaus.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the EC50 and Emax values using non-linear regression analysis.
Patch-Clamp Electrophysiology on Isolated VSMCs
This technique allows for the direct measurement of ion channel activity in individual vascular smooth muscle cells.
Objective: To characterize the effects of this compound on KATP channel currents in isolated VSMCs.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (e.g., in mM: NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4)
-
Intracellular (pipette) solution (e.g., in mM: K-aspartate 140, MgCl2 2, EGTA 10, HEPES 10, ATP 0.1; pH adjusted to 7.2)
-
This compound solution
Procedure:
-
Cell Isolation: Isolate single VSMCs from vascular tissue by enzymatic digestion (e.g., using collagenase and elastase).
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Seeding: Plate the isolated VSMCs in a recording chamber mounted on the stage of an inverted microscope.
-
Giga-seal Formation: Under visual control, carefully approach a single VSMC with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit and measure membrane currents.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing this compound to observe its effect on the whole-cell current.
-
Data Recording and Analysis: Record the changes in membrane current before, during, and after the application of this compound. Isolate the this compound-induced current by digital subtraction. Analyze the current-voltage (I-V) relationship and other biophysical properties of the activated channels.
Conclusion
This compound is a potent vasodilator that acts primarily through the opening of ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, inhibition of calcium influx, and ultimately, vasorelaxation. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for its potential therapeutic applications in cardiovascular diseases characterized by excessive vasoconstriction, such as hypertension. Further research to elucidate the precise interplay with other signaling pathways will provide a more complete picture of its pharmacological profile.
References
Cellular Targets of Rilmakalim: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener. Its primary cellular targets are the K-ATP channels, which are crucial regulators of cellular excitability and function in various tissues. This technical guide provides a comprehensive overview of the cellular targets of this compound, including its mechanism of action, binding affinities, and the signaling pathways it modulates. Detailed experimental protocols for characterizing the interaction of this compound with its targets are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to this compound and its Primary Cellular Target: The K-ATP Channel
This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers. Its principal pharmacological effect is the activation of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[1][2]. The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms determines the channel's biophysical and pharmacological properties, as well as its tissue distribution[3].
The primary function of K-ATP channels is to couple the metabolic state of a cell to its electrical activity. When intracellular ATP levels are high, the channels are closed. Conversely, a decrease in the ATP/ADP ratio leads to channel opening, potassium efflux, and membrane hyperpolarization. This hyperpolarization reduces the activity of voltage-gated calcium channels, leading to a decrease in intracellular calcium and subsequent cellular responses, such as muscle relaxation.
This compound and other potassium channel openers primarily exert their effects by binding to the SUR subunit of the K-ATP channel[4][5]. This interaction is dependent on the presence of intracellular ATP and is thought to induce a conformational change in the SUR subunit, which in turn leads to the opening of the Kir6.x pore.
Subtype Selectivity of this compound
The therapeutic utility and side-effect profile of this compound are largely determined by its selectivity for different K-ATP channel subtypes. The SUR subunit is the primary determinant of the pharmacological specificity of K-ATP channel openers.
-
SUR1-containing channels (Kir6.2/SUR1): Predominantly found in pancreatic β-cells and neurons. Openers that potently activate these channels can inhibit insulin secretion.
-
SUR2A-containing channels (Kir6.2/SUR2A): Primarily located in cardiac and skeletal muscle.
-
SUR2B-containing channels (Kir6.1/SUR2B): Abundantly expressed in vascular smooth muscle.
This compound, like other cromakalim analogs, exhibits a higher affinity for SUR2-containing channels over SUR1-containing channels. This selectivity profile underlies its potent vasorelaxant effects with a comparatively lower impact on insulin secretion at therapeutic concentrations. The C-terminus of the SUR subunit has been identified as a key region influencing the binding affinity of potassium channel openers.
Quantitative Data: Binding Affinities and Potency
| Compound | K-ATP Channel Subtype | Parameter | Value | Tissue/System |
| Levcromakalim | Kir6.1/SUR2B (Vascular) | EC50 | 3.1 µM | Reconstituted COS-7 cells |
| Levcromakalim | Not specified (human arteries) | pD2 | 5.78 ± 0.23 | Isolated human subcutaneous arteries |
| P1075 | SUR2B | Ki | 12 nM | Reconstituted COS-7 cells |
| Pinacidil | Kir6.1/SUR2B (Vascular) | EC50 | 0.68 µM | Reconstituted COS-7 cells |
| Diazoxide | Kir6.1/SUR2B (Vascular) | EC50 | 58 µM | Reconstituted COS-7 cells |
Note: pD2 is the negative logarithm of the EC50 value.
Signaling Pathway of this compound-Induced Vasodilation
This compound induces vasodilation through a well-defined signaling pathway in vascular smooth muscle cells. The binding of this compound to the SUR2B subunit of the K-ATP channel initiates a cascade of events leading to muscle relaxation.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for K-ATP channels using a radiolabeled ligand, such as [3H]P1075, in a competition binding assay.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired K-ATP channel subtype (e.g., HEK293 cells transfected with Kir6.1 and SUR2B).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]P1075), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor, e.g., glibenclamide).
-
Incubate the plate at a controlled temperature to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on K-ATP channel currents in isolated cells.
Workflow Diagram:
Methodology:
-
Cell Preparation:
-
Isolate single cells from the tissue of interest (e.g., enzymatic digestion of vascular smooth muscle) or use a cultured cell line expressing the K-ATP channel subtype of interest.
-
Plate the cells in a recording chamber on the stage of an inverted microscope.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
The intracellular solution should mimic the ionic composition of the cytoplasm and contain ATP to maintain the channels in a closed state.
-
-
Whole-Cell Recording:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline membrane current.
-
Perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
-
Data Analysis:
-
Measure the amplitude of the outward current induced by this compound at each concentration.
-
Construct a concentration-response curve by plotting the current amplitude against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal function to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal effect.
-
Conclusion
This compound's primary cellular targets are the ATP-sensitive potassium channels, with a notable selectivity for the SUR2 subtypes predominantly found in vascular smooth muscle. This selectivity profile is the basis for its potent vasodilatory effects. The quantitative analysis of this compound's interaction with different K-ATP channel subtypes, through techniques such as radioligand binding assays and patch-clamp electrophysiology, is essential for a comprehensive understanding of its pharmacology. The detailed protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the cellular and molecular mechanisms of this compound and other K-ATP channel modulators. A deeper understanding of these interactions will facilitate the development of more selective and effective therapies for cardiovascular and other related diseases.
References
- 1. Octameric Stoichiometry of the KATP Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
Rilmakalim Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent KATP Channel Opener
Rilmakalim, a benzopyran derivative, is a potent ATP-sensitive potassium (KATP) channel opener that has garnered significant interest in drug discovery due to its vasorelaxant and cardioprotective properties. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more selective, and efficacious therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing experimental methodologies, quantitative data, and the underlying signaling pathways.
Core Structure and Mechanism of Action
This compound exerts its pharmacological effects by targeting the ATP-sensitive potassium channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] The opening of these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation.
Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the binding sites of KATP channel openers. These compounds, including benzopyran derivatives, are understood to bind to the SUR subunit, inducing a conformational change that promotes channel opening.[2]
Structure-Activity Relationship of this compound Analogues
The SAR of this compound and its analogues has been explored to identify key structural features that govern its potency and selectivity. The core benzopyran scaffold is essential for activity, with modifications at various positions significantly influencing its KATP channel opening properties.
Key Structural Modifications and Their Impact on Activity
Systematic modifications of the this compound structure have revealed several critical determinants for its vasorelaxant activity. The following table summarizes the quantitative SAR data from studies on this compound analogues, focusing on their potency in inducing vasorelaxation, typically measured as EC50 values.
| Compound/Analogue | Modification | Vasorelaxant Activity (EC50/IC50) | Reference |
| This compound | Parent Compound | 2.4 μM (APD shortening in Purkinje fibers) | [3] |
| This compound | Parent Compound | IC50 for CCh-induced contraction in human detrusor: ~30 µM | [4] |
| Levcromakalim | Related Benzopyran | EC50 for vasorelaxation (rat aorta): ~30 nM | [5] |
| BMS-180448 | C6-trifluoromethyl, N-cyanoguanidine | 550-fold more selective for ischemic myocardium than cromakalim | |
| Analogue 1b | Spirocyclic substituent at C4 | Potent anti-ischemic properties | |
| Analogue with C6-electron-withdrawing group | -NO2, -CN | Increased vasorelaxant potency | |
| Analogue with modified C4-substituent | Varied alkyl/aryl groups | Potency is sensitive to the nature of the C4 substituent |
Experimental Protocols
The evaluation of this compound's SAR involves a combination of chemical synthesis and biological assays. Below are detailed methodologies for key experiments.
Synthesis of this compound Analogues
The synthesis of this compound and its derivatives typically follows a multi-step synthetic route starting from a substituted phenol. A general synthetic scheme is outlined below. For specific analogue synthesis, the starting materials and reagents are varied accordingly.
General Synthetic Route for Benzopyran KATP Channel Openers:
-
Step 1: Synthesis of the Benzopyran Core: A substituted phenol is reacted with an appropriate α,β-unsaturated aldehyde or ketone in the presence of a catalyst to form the chromane ring system.
-
Step 2: Introduction of the Hydroxyl Group: The chromanone intermediate is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
-
Step 3: Introduction of the Side Chain: The hydroxyl group is then typically converted to a leaving group (e.g., mesylate or tosylate) and reacted with a nucleophile to introduce the desired side chain at the C4 position.
-
Step 4: Functional Group Interconversion: Further modifications to the substituents on the benzopyran ring or the side chain are performed as needed to generate the final analogues.
Detailed synthetic procedures for specific analogues can be found in the cited literature.
Vasorelaxation Assay in Isolated Rat Aorta
This ex vivo assay is a standard method to assess the vasorelaxant properties of KATP channel openers.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Contraction: The aortic rings are contracted by adding a vasoconstrictor agent, typically phenylephrine (1 µM) or a high concentration of potassium chloride (e.g., 60 mM).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or its analogues) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the general workflow of an SAR study, and the logical relationships in the development of this compound analogues.
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: General workflow for a this compound SAR study.
Caption: Logical relationships in this compound SAR.
Conclusion
The structure-activity relationship of this compound is a complex interplay of steric, electronic, and lipophilic properties of its various substituents. The benzopyran core, the nature of the C4 and C6 substituents, and the pyrrolidone ring all play crucial roles in determining its potency and selectivity as a KATP channel opener. A thorough understanding of these relationships, facilitated by systematic analogue synthesis and robust biological evaluation, is essential for the development of next-generation KATP channel openers with improved therapeutic profiles for the treatment of cardiovascular diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate SAR landscape of this compound and its derivatives.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. KATP channel openers of the benzopyran type reach their binding site via the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
In Vivo Effects of Rilmakalim on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potent ATP-sensitive potassium (KATP) channel opener with significant antihypertensive properties. This technical guide provides an in-depth overview of the in vivo effects of this compound on blood pressure, focusing on its mechanism of action, experimental validation in animal models, and detailed protocols for preclinical assessment. Through the activation of KATP channels in vascular smooth muscle cells, this compound induces hyperpolarization, leading to vasodilation and a subsequent reduction in systemic vascular resistance and mean arterial pressure. This document summarizes key quantitative data from in vivo studies, outlines detailed experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers. Its primary pharmacological action is the activation of ATP-sensitive potassium (KATP) channels, which are crucial regulators of vascular tone.[1] By opening these channels in vascular smooth muscle cells, this compound facilitates potassium efflux, leading to membrane hyperpolarization. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1][2] Consequently, this compound effectively lowers blood pressure, making it a compound of interest for the treatment of hypertension. This guide will delve into the in vivo evidence supporting the antihypertensive effects of this compound and its analogs.
Mechanism of Action: KATP Channel-Mediated Vasodilation
The vasodilatory effect of this compound is initiated by its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel in vascular smooth muscle cells. This interaction leads to the opening of the Kir6.x pore-forming subunit, allowing potassium ions to flow out of the cell down their electrochemical gradient. The resulting hyperpolarization of the cell membrane closes voltage-dependent L-type calcium channels, reducing the intracellular calcium concentration and leading to vasodilation.[1]
In Vivo Hemodynamic Effects
Quantitative Data from In Vivo Studies with Cromakalim
The intravenous infusion of cromakalim has been shown to produce a significant and dose-dependent reduction in blood pressure and vascular resistance.
| Parameter | Vehicle Control | Cromakalim (5.0 µg/kg/min IV) | Percent Change |
| Mean Arterial Pressure (mmHg) | 125 ± 5 | 81 ± 4 | ↓ 35% |
| Systemic Vascular Resistance (%) | 100 | 65 | ↓ 35% |
| Hindquarter Vascular Resistance (%) | 100 | 55 | ↓ 45% |
| Mesenteric Vascular Resistance (%) | 100 | 73 | ↓ 27% |
| Renal Vascular Resistance (%) | 100 | 81 | ↓ 19% |
| Heart Rate (beats/min) | 380 ± 10 | 420 ± 12 | ↑ 10.5% (Reflex) |
Data adapted from a study on pentobarbital-anesthetized rats.[3]
These findings demonstrate the potent vasodilatory effects of KATP channel activation in various vascular beds, leading to a significant reduction in overall systemic vascular resistance and, consequently, mean arterial pressure. The observed increase in heart rate is likely a reflex response to the drop in blood pressure.
Experimental Protocols
To assess the in vivo effects of this compound on blood pressure, standardized and well-validated experimental protocols are essential. The following sections outline a typical experimental workflow for intravenous administration and continuous blood pressure monitoring in a rat model.
Animal Model
The Spontaneously Hypertensive Rat (SHR) is the most widely used and relevant animal model for studying essential hypertension and evaluating the efficacy of antihypertensive drugs. Normotensive Wistar-Kyoto (WKY) rats are typically used as controls.
Surgical Preparation and Blood Pressure Measurement
Continuous and accurate measurement of blood pressure in conscious, freely moving animals is best achieved using radiotelemetry, which is considered the gold standard. Alternatively, direct arterial cannulation in anesthetized animals can be employed for acute studies.
Protocol for Intravenous Administration and Blood Pressure Monitoring (Anesthetized Model):
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a clear airway.
-
Catheterize the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for blood pressure recording.
-
Catheterize the jugular vein for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a steady baseline blood pressure and heart rate.
-
Drug Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).
-
Administer this compound as a continuous intravenous infusion at varying doses (e.g., 1, 3, and 10 µg/kg/min) or as a bolus injection.
-
A vehicle control group should be run in parallel.
-
-
Data Acquisition:
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using a data acquisition system.
-
Monitor the effects for a defined period after each dose or throughout the infusion.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each parameter at each dose.
-
Construct dose-response curves to determine the potency (ED50) and efficacy of this compound.
-
Discussion and Future Directions
The available evidence strongly suggests that this compound is a potent antihypertensive agent acting through the activation of KATP channels in vascular smooth muscle. The data from studies with the analogous compound cromakalim indicate that this compound likely produces a significant, dose-dependent reduction in blood pressure, primarily by decreasing systemic vascular resistance.
Future in vivo studies should focus on:
-
Conscious, Hypertensive Models: Conducting dose-response studies of intravenously and orally administered this compound in conscious, freely moving SHRs using telemetry to avoid the confounding effects of anesthesia.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Establishing a clear relationship between the plasma concentration of this compound and its hemodynamic effects.
-
Long-term Efficacy and Safety: Evaluating the effects of chronic this compound administration on blood pressure, end-organ damage, and potential side effects.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when co-administered with other classes of antihypertensive drugs.
Conclusion
This compound demonstrates significant potential as an antihypertensive agent due to its targeted mechanism of action on vascular KATP channels. The in vivo data from related compounds, coupled with a clear understanding of its signaling pathway, provides a solid foundation for its continued investigation. The experimental protocols outlined in this guide offer a framework for robust preclinical evaluation of this compound's in vivo effects on blood pressure, which will be critical for its potential translation into clinical applications for the management of hypertension.
References
- 1. kup.at [kup.at]
- 2. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmakalim for Hypertension: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potassium channel activator with demonstrated antihypertensive properties.[1] As an ATP-sensitive potassium (KATP) channel opener, it primarily exerts its effects by inducing hyperpolarization of vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its therapeutic potential in hypertension based on available data, and detailed experimental protocols for its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and related compounds for cardiovascular applications.
Introduction
Hypertension is a major global health concern, significantly increasing the risk of cardiovascular diseases. While numerous antihypertensive agents are available, there remains a need for novel therapeutics with improved efficacy and safety profiles. ATP-sensitive potassium (KATP) channel openers represent a promising class of drugs for the treatment of hypertension due to their direct vasodilatory action.[2] this compound, a benzopyran derivative, is a selective opener of these channels and has been investigated for its potential as an antihypertensive agent.[1] This document synthesizes the current knowledge on this compound, focusing on its pharmacological properties and the methodologies used to study its effects.
Mechanism of Action
This compound's primary mechanism of action involves the opening of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2] This action leads to a cascade of events culminating in vasodilation.
KATP Channel Structure and Function
KATP channels are hetero-octameric protein complexes composed of two types of subunits: the pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and the regulatory sulfonylurea receptor (SUR) subunit.[3] In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits. These channels are crucial in linking the metabolic state of a cell to its electrical excitability.
This compound's Interaction with KATP Channels
This compound, like other benzopyran KATP channel openers, is thought to bind to the SUR subunit of the channel complex. This binding event promotes the open state of the channel, increasing potassium ion (K+) efflux from the cell. The increased outward potassium current leads to hyperpolarization of the cell membrane.
Downstream Signaling Pathway
The hyperpolarization of the vascular smooth muscle cell membrane has a critical downstream effect: it closes voltage-gated calcium channels (VGCCs). This closure reduces the influx of extracellular calcium ions (Ca2+) into the cell. Since intracellular calcium concentration is a primary determinant of smooth muscle contraction, the reduction in calcium influx leads to smooth muscle relaxation and, consequently, vasodilation.
Quantitative Data on Therapeutic Applications
Preclinical In Vitro Data
Studies on isolated human vascular tissues have demonstrated the vasorelaxant effects of this compound.
| Tissue | Agonist | This compound Concentration | Effect | Reference |
| Human Saphenous Vein | Electrical Field Stimulation (20 Hz) | 10 µM | Inhibition of contraction | ResearchGate |
| Human Saphenous Vein | Noradrenaline (10 µM) | 10 µM | Inhibition of contraction | ResearchGate |
| Human Internal Mammary Artery | Electrical Field Stimulation (20 Hz) | 10 µM | Inhibition of contraction | ResearchGate |
| Human Internal Mammary Artery | Noradrenaline (10 µM) | 10 µM | Inhibition of contraction | ResearchGate |
Table 1: Antivasoconstrictor effects of this compound on isolated human blood vessels.
Preclinical In Vivo and Clinical Data
Specific dose-response data for this compound in animal models of hypertension or in human clinical trials are limited in publicly accessible literature. However, studies on similar KATP channel openers like Levcromakalim have shown significant blood pressure reductions in hypertensive patients. It is plausible that this compound would exhibit a similar dose-dependent antihypertensive effect. Further research is required to establish a clear dose-response relationship and pharmacokinetic/pharmacodynamic profile for this compound in the context of hypertension.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the antihypertensive effects of this compound.
In Vitro Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on KATP channel activity in isolated vascular smooth muscle cells.
Objective: To characterize the electrophysiological effects of this compound on KATP channels.
Materials:
-
Isolated vascular smooth muscle cells (e.g., from rat mesenteric artery)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture medium
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 MgATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Glibenclamide (KATP channel blocker) stock solution (in DMSO)
Procedure:
-
Cell Preparation: Isolate vascular smooth muscle cells using established enzymatic digestion protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration by applying gentle suction.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit membrane currents.
-
-
Drug Application:
-
Perfuse the bath with the extracellular solution containing various concentrations of this compound.
-
Record the changes in outward current.
-
To confirm the involvement of KATP channels, co-apply Glibenclamide with this compound and observe for reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced outward current at different concentrations.
-
Construct a concentration-response curve to determine the EC50 of this compound.
-
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes a method to evaluate the antihypertensive efficacy of this compound in a genetic model of hypertension.
Objective: To determine the dose-dependent effect of this compound on blood pressure in spontaneously hypertensive rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old
-
Wistar-Kyoto (WKY) rats as normotensive controls
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)
-
Oral gavage needles
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Measure the systolic and diastolic blood pressure and heart rate of all rats for several days to establish a stable baseline.
-
Grouping and Dosing:
-
Randomly divide the SHR into groups (n=8-10 per group):
-
Vehicle control group
-
This compound-treated groups (e.g., 1, 3, 10 mg/kg)
-
-
Include a WKY control group receiving the vehicle.
-
Administer this compound or vehicle orally once daily for a specified period (e.g., 2-4 weeks).
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the first dose and then daily or weekly throughout the study.
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each group.
-
Compare the blood pressure of this compound-treated groups with the vehicle-treated SHR group.
-
Analyze the dose-response relationship.
-
Conclusion
This compound demonstrates clear potential as an antihypertensive agent through its mechanism as a KATP channel opener. The resulting vasodilation offers a direct and effective means of lowering blood pressure. While the available quantitative data is limited, the foundational understanding of its mechanism of action and the established protocols for its evaluation provide a strong basis for further research. Future preclinical and clinical studies are warranted to fully elucidate the dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy of this compound in the treatment of hypertension. This technical guide serves as a resource to facilitate these future investigations.
References
The Discovery and Development of Rilmakalim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. This document provides an in-depth technical overview of the discovery, mechanism of action, and pharmacological profile of this compound. Key experimental data from electrophysiological and in vivo studies are summarized, and detailed protocols for relevant assays are provided. The signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the core concepts.
Introduction: The Discovery of a Novel KATP Channel Opener
The development of this compound emerged from research programs focused on identifying novel therapeutic agents for cardiovascular disorders, particularly hypertension. The core strategy involved the synthesis and screening of a series of benzopyran derivatives for their ability to relax vascular smooth muscle. This effort led to the identification of this compound as a compound with significant vasorelaxant properties, subsequently attributed to its potent activation of ATP-sensitive potassium (KATP) channels.
Mechanism of Action: Activation of ATP-Sensitive Potassium Channels
This compound exerts its pharmacological effects by directly opening KATP channels, which are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SUR) subunits. The opening of these channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in vasodilation.
Signaling Pathway
The signaling cascade initiated by this compound is depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Electrophysiological Effects on Cardiac Action Potential
The effects of this compound on the action potential duration (APD) in rabbit cardiac Purkinje and ventricular muscle fibers were assessed using conventional microelectrode techniques. This compound was shown to shorten the APD in a concentration-dependent manner[1].
| Concentration (µM) | APD Shortening (Purkinje Fibers) | APD Shortening (Ventricular Muscle) |
| 0.24 | Shortening observed | Shortening observed |
| 2.4 | Significant shortening | Significant shortening |
| 7.2 | Maximal shortening observed | Maximal shortening observed |
Table 1: Concentration-dependent effect of this compound on cardiac action potential duration.[1]
In Vivo Cardiovascular Effects
Experimental Protocols
Electrophysiological Recording of Cardiac Action Potentials
Objective: To measure the effect of this compound on the action potential duration in isolated cardiac myocytes.
Methodology: Whole-cell patch-clamp technique.
Cell Preparation:
-
Isolate ventricular myocytes from a rabbit heart using enzymatic digestion.
-
Plate the isolated myocytes on laminin-coated coverslips and allow them to adhere.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Mount a coverslip with adherent myocytes onto the stage of an inverted microscope equipped with patch-clamp electrophysiology hardware.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal.
-
Rupture the patch membrane to achieve the whole-cell configuration.
-
Record action potentials in current-clamp mode, elicited by brief suprathreshold current injections.
-
After establishing a stable baseline recording, perfuse the bath with the external solution containing various concentrations of this compound.
-
Record changes in the action potential duration at 90% repolarization (APD₉₀).
Radioligand Binding Assay for KATP Channels
Objective: To determine the binding affinity of this compound for the sulfonylurea receptor (SUR) subunit of the KATP channel.
Methodology: Competitive radioligand binding assay using membranes from cells expressing the target receptor and a radiolabeled ligand (e.g., [³H]glibenclamide).
Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired SUR subunit (e.g., SUR2A or SUR2B).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]glibenclamide, and varying concentrations of unlabeled this compound.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound, from which the Ki (inhibitory constant) can be calculated.
Synthesis
This compound belongs to the benzopyran class of potassium channel openers. The general synthesis of such compounds involves a multi-step process. While the specific proprietary synthesis of this compound is not publicly disclosed, a general synthetic route for benzopyran derivatives is outlined below. The synthesis typically starts with a substituted phenol, which undergoes a series of reactions to construct the benzopyran core, followed by the introduction of the specific side chains that define this compound's structure and activity.
Conclusion
This compound is a potent ATP-sensitive potassium channel opener with a clear mechanism of action leading to vasodilation. Preclinical studies have demonstrated its concentration-dependent effects on cardiac electrophysiology. Further in-depth in vivo studies are warranted to fully characterize its therapeutic potential for the treatment of cardiovascular diseases such as hypertension. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.
References
Methodological & Application
Application Notes and Protocols for Electrophysiological Studies of Rilmakalim using Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener. K-ATP channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. In vascular smooth muscle cells, the predominant subtype is composed of Kir6.1 and SUR2B subunits. By activating these channels, this compound leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation. This mechanism underlies the vasodilatory and antihypertensive effects of this compound.
This document provides detailed application notes and protocols for the electrophysiological characterization of this compound using the patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in the study of ion channels and drug development.
Signaling Pathway of this compound Action
This compound exerts its effect by directly interacting with the SUR2B subunit of the K-ATP channel. This interaction modifies the channel's sensitivity to intracellular nucleotides, promoting the open state of the channel even in the presence of inhibitory concentrations of ATP. The subsequent efflux of potassium ions leads to hyperpolarization of the cell membrane.
Quantitative Data Summary
The following tables summarize the electrophysiological and pharmacological properties of K-ATP channel openers, including data for compounds structurally and functionally related to this compound, which can be used as a reference.
Table 1: Electrophysiological Properties of Vascular K-ATP Channels
| Parameter | Value | Cell Type | Reference |
| Single Channel Conductance | 8.8 pS | A10 Vascular Smooth Muscle Cells | [1] |
| Reversal Potential | ~ -80 mV | A10 Vascular Smooth Muscle Cells | [1] |
| Channel Density | 0.14 µm⁻² | A10 Vascular Smooth Muscle Cells | [1] |
Table 2: Pharmacological Properties of K-ATP Channel Openers
| Compound | EC₅₀ (Hyperpolarization) | Cell Type | Reference |
| Levcromakalim | 870 ± 190 nM | A10 Vascular Smooth Muscle Cells | [1][2] |
| Pinacidil | Not specified in search results | - | |
| This compound | Concentration-dependent shortening of action potential duration from 0.24 to 7.2 µM | Rabbit Cardiac Purkinje and Ventricular Muscle Fibers | **** |
Note: A specific EC₅₀ value for this compound-induced current in voltage-clamp experiments was not found in the provided search results. The data for Levcromakalim, a structurally similar K-ATP channel opener, is provided as a reference for the expected potency.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound in Vascular Smooth Muscle Cells (A10 Cell Line)
This protocol is adapted from methodologies used for studying the effects of K-ATP channel openers on the A10 vascular smooth muscle cell line.
1. Cell Culture and Preparation:
-
Culture A10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For electrophysiological recordings, plate cells on glass coverslips 24-48 hours prior to the experiment.
-
On the day of the experiment, gently wash the cells with the extracellular solution.
2. Solutions and Reagents:
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 0.1 - 1 (to study ATP sensitivity) | |
| Adjust pH to 7.2 with KOH | ||
| This compound Stock Solution | This compound | 10 mM in DMSO |
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the coverslip with A10 cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
-
Approach a single, healthy cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Experimental Procedure:
-
Record baseline whole-cell currents.
-
Apply a voltage-ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to determine the current-voltage (I-V) relationship.
-
Apply this compound at various concentrations (e.g., 10 nM to 10 µM) to the bath solution to obtain a concentration-response curve.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
To confirm the involvement of K-ATP channels, the specific blocker Glibenclamide (e.g., 1-10 µM) can be co-applied with this compound.
5. Data Analysis:
-
Measure the amplitude of the outward current at a specific depolarized potential (e.g., 0 mV or +40 mV).
-
Plot the this compound-induced current as a function of drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.
Experimental Workflow
References
In Vitro Assays for Determining Rilmakalim Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Rilmakalim, a potent ATP-sensitive potassium (KATP) channel opener. This compound, a member of the benzopyran class of compounds, exerts its pharmacological effects by selectively targeting and activating KATP channels, which are crucial regulators of cellular excitability in various tissues, including vascular smooth muscle and neurons. The assays described herein are fundamental for characterizing the potency, selectivity, and mechanism of action of this compound and other KATP channel modulators.
Mechanism of Action
This compound functions by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, which is a hetero-octameric complex formed by four pore-forming Kir6.x subunits and four regulatory SURx subunits. This interaction induces a conformational change in the channel complex, leading to an increased probability of the channel being in the open state. This, in turn, allows for the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle or inhibition of neuronal firing.
Figure 1: Signaling pathway of this compound-induced KATP channel activation.
Data Presentation: Potency of Benzopyran KATP Channel Openers
| KATP Channel Subtype | Assay Type | Test System | EC50 (µM) | Reference |
| Kir6.1/SUR2B | Thallium Flux | HEK293 cells | 0.08 | [1] |
| Kir6.1/SUR2B | Electrophysiology (Whole-Cell) | Rat Middle Meningeal Artery Myocytes | ~0.1 | [2] |
| Kir6.2/SUR1 | Thallium Flux | HEK293 cells | >10 | [1] |
| Kir6.2/SUR2A | Thallium Flux | HEK293 cells | 0.12 | [1] |
Note: The data presented is for levcromakalim and serves as a representative profile for a benzopyran KATP channel opener.
Experimental Protocols
Detailed methodologies for three primary in vitro assays to determine the activity of this compound are provided below.
Rubidium Efflux Assay
This assay provides a functional measure of KATP channel activity by quantifying the efflux of rubidium ions (Rb+), a surrogate for K+, from cells.
Principle: Cells expressing the target KATP channel are loaded with non-radioactive Rb+. Upon application of a KATP channel opener like this compound, the channels open, allowing Rb+ to flow out of the cells into the extracellular medium. The amount of Rb+ in the supernatant and the remaining cell lysate is then measured by atomic absorption spectrometry.
Figure 2: Experimental workflow for the Rubidium Efflux Assay.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the KATP channel subtype of interest (e.g., Kir6.1/SUR2B) in 96-well plates and culture until they reach 80-90% confluency.
-
Rubidium Loading: Aspirate the culture medium and wash the cells once with a physiological salt solution. Add 100 µL of loading buffer (a physiological salt solution where KCl is replaced with RbCl) to each well and incubate for 2-4 hours at 37°C.
-
Compound Incubation: Aspirate the loading buffer and wash the cells three times with a Rb+-free physiological salt solution to remove extracellular rubidium. Add 100 µL of the salt solution containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature.
-
Sample Collection: Carefully transfer the supernatant from each well to a new 96-well plate.
-
Cell Lysis: Add 100 µL of a lysis buffer (e.g., 0.1% Triton X-100) to the remaining cell monolayer in the original plate and incubate for 30 minutes to ensure complete lysis.
-
Quantification: Determine the rubidium concentration in both the supernatant and the lysate samples using a flame atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of rubidium efflux for each well using the formula: % Efflux = [Rb+ in supernatant / (Rb+ in supernatant + Rb+ in lysate)] x 100. Plot the % efflux against the this compound concentration to determine the EC50 value.
Fluorescence-Based Membrane Potential Assay
This high-throughput assay utilizes a voltage-sensitive fluorescent dye to measure changes in membrane potential following KATP channel activation.
Principle: Cells are loaded with a fluorescent dye that distributes across the plasma membrane in a voltage-dependent manner. Opening of KATP channels by this compound leads to membrane hyperpolarization, which causes a change in the fluorescence intensity of the dye. This change is detected using a fluorescence plate reader.
Figure 3: Workflow for the Fluorescence-Based Membrane Potential Assay.
Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the KATP channel of interest in black-walled, clear-bottom 96-well plates and grow to confluency.
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kits). Remove the culture medium from the cells and add 100 µL of the dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with a liquid handling system (e.g., FLIPR). Record a baseline fluorescence for a few seconds. The instrument then adds a solution of this compound (at various concentrations) or control to the wells, and fluorescence is continuously monitored for several minutes to record the change in membrane potential.
-
Data Analysis: The change in fluorescence intensity over time is indicative of membrane potential changes. The magnitude of the change is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50.
Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through KATP channels in response to this compound.
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing through the channels. The whole-cell configuration is commonly used to study the effect of extracellularly applied drugs on the total channel population of a cell.
Figure 4: Experimental workflow for Whole-Cell Patch-Clamp Electrophysiology.
Protocol:
-
Cell Preparation: Use isolated cells expressing the KATP channel of interest (e.g., primary vascular smooth muscle cells or a transfected cell line).
-
Pipette and Solutions: Prepare a glass micropipette with a resistance of 2-5 MΩ when filled with an intracellular solution (typically containing a high concentration of potassium). The extracellular solution should be a physiological saline buffer.
-
Seal Formation and Whole-Cell Configuration: Under a microscope, bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance ("giga-ohm") seal. Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel currents. Record the baseline KATP channel current.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations. Record the resulting changes in the whole-cell current.
-
Data Analysis: Measure the amplitude of the this compound-induced current at a specific voltage. Plot the current amplitude as a function of the this compound concentration to determine the EC50. The current-voltage relationship can also be analyzed to understand the biophysical properties of the channel activation.[3]
These in vitro assays provide a robust framework for the preclinical evaluation of this compound and other KATP channel modulators, enabling a thorough characterization of their pharmacological properties and mechanism of action.
References
- 1. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for a KATP channel in renin-secreting cells from rat kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rilmakalim Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener.[1] By activating these channels, this compound leads to the hyperpolarization of the cell membrane, which in turn modulates various cellular functions. In vascular smooth muscle cells, this hyperpolarization causes relaxation and vasodilation. In neurons, it can reduce excitability and offer neuroprotective effects. These properties make this compound a valuable tool for in vitro research in areas such as cardiovascular physiology, neurobiology, and drug discovery.
These application notes provide detailed protocols for the preparation of this compound solutions for cell culture experiments, along with a summary of its effects on different cell types and a description of its mechanism of action.
Data Presentation
The following table summarizes the effective concentrations of this compound and the related K-ATP channel opener Cromakalim in various cell types and the observed effects.
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| This compound | Human Internal Mammary Artery & Saphenous Vein | Not Specified | Inhibition of electrical field stimulated contraction | [2] |
| Levcromakalim (active enantiomer of Cromakalim) | Human Umbilical Artery | Not Specified | Vasodilatory effect | [2] |
| Cromakalim | Rat Neuronal Cultures | 10 µM | Induced resistance to ischemia-reperfusion injury | [3] |
| Cromakalim | Insulin-secreting RINm5F cells | 80-200 µM | Activation of ATP-inhibited K-ATP channels | [4] |
| Cromakalim | Insulin-secreting RINm5F cells | 400-800 µM | Opening of K-ATP channels inhibited by higher (0.5-2 mM) ATP concentrations | |
| Cromakalim | Human Forearm Resistance Vessels | 0.01-10.0 µ g/min (in vivo) | Dose-dependent increase in blood flow (vasodilation) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound powder and DMSO.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 401.5 g/mol ), weigh out 4.015 mg of this compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium appropriate for your cell type
-
Sterile tubes for dilution
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.
-
-
Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium as the this compound-treated samples.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
General Protocol for a Cell-Based Membrane Potential Assay
This protocol provides a general workflow for assessing the effect of this compound on cell membrane potential using a fluorescent membrane potential dye. Specific details may vary depending on the cell type and the assay kit used.
Materials:
-
Cells of interest seeded in a 96-well black, clear-bottom plate
-
This compound working solutions at various concentrations
-
Vehicle control (cell culture medium with DMSO)
-
Fluorescent membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol to allow the cells to load the dye.
-
Compound Addition: Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths. Continue to record the fluorescence at regular intervals to monitor the change in membrane potential over time.
-
Data Analysis: Analyze the fluorescence data to determine the effect of different this compound concentrations on the cell membrane potential. A decrease in fluorescence typically indicates hyperpolarization.
Signaling Pathways and Workflows
Caption: this compound binds to the SUR1 subunit of the K-ATP channel, promoting its opening and leading to potassium efflux, membrane hyperpolarization, and subsequent cellular responses.
Caption: Experimental workflow for preparing this compound solutions and conducting a typical cell culture experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Rilmakalim: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener. Its primary mechanism of action involves the activation of K-ATP channels, which are crucial regulators of cellular excitability in various tissues, including smooth muscle and cardiac muscle. By opening these channels, this compound causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and resulting in smooth muscle relaxation and modulation of cardiac action potentials.
These properties make this compound a valuable tool for investigating physiological processes regulated by K-ATP channels and a potential therapeutic agent for conditions such as hypertension and asthma. This document provides detailed application notes and protocols for studying the effects of this compound in various animal models.
Data Presentation
Table 1: Vasorelaxant Effects of K-ATP Channel Openers
| Compound | Animal Model | Vessel Type | Pre-contraction Agent | IC50 / Concentration for Relaxation | Reference |
| Cromakalim | Rat | Thoracic Aorta | Noradrenaline (10⁻⁶ M) | Concentration-related relaxation (3 x 10⁻⁷ - 3 x 10⁻⁵ M) | [1] |
| Cromakalim | Rat | Portal Vein | Spontaneous Contraction | Concentration-related inhibition (3 x 10⁻⁸ - 10⁻⁶ M) | [1] |
| Levcromakalim | Rat | Aorta | Phenylephrine | Not specified | [2] |
Table 2: Effects of K-ATP Channel Openers on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Compound | Animal Model | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Cromakalim | Conscious Rat | Intravenous | 0.075 mg/kg | Rapid and sustained fall in arterial blood pressure | [1] |
Table 3: Electrophysiological Effects of K-ATP Channel Openers
| Compound | Animal Model | Cell Type | Parameter Measured | Effect | Reference |
| Lemakalim | Guinea Pig | Tracheal Smooth Muscle | Relaxation | Concentration-dependent relaxation (0.01-33 µM) | [3] |
| Cromakalim | Guinea Pig | Tracheal Smooth Muscle | Relaxation | Concentration-dependent relaxation (0.1-100 µM) | |
| Lemakalim | Murine | Colonic Smooth Muscle Myocytes | K-ATP current | Induced an outward current of 15 ± 3 pA |
Signaling Pathways
The primary signaling pathway for this compound involves the direct activation of the ATP-sensitive potassium (K-ATP) channel. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.
This compound's signaling cascade for smooth muscle relaxation.
Experimental Protocols
Vasorelaxation in Isolated Rat Aortic Rings
Objective: To assess the vasorelaxant effect of this compound on isolated arterial smooth muscle.
Animal Model: Male Wistar rats (250-300 g).
Materials:
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7.
-
Phenylephrine or Noradrenaline
-
This compound
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Protocol:
-
Euthanize the rat by an approved method and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, washing every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M) or noradrenaline (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation).
Experimental Workflow:
Workflow for vasorelaxation studies.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.
Animal Model: Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
-
Animal restraints (for tail-cuff method).
Protocol:
-
Acclimatize the SHR to the blood pressure measurement procedure for several days before the experiment to minimize stress-induced fluctuations.
-
Record baseline systolic and diastolic blood pressure and heart rate.
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection). A range of doses should be tested to establish a dose-response relationship. For a similar compound, cromakalim, an intravenous dose of 0.075 mg/kg was shown to be effective.
-
Monitor blood pressure and heart rate at various time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the onset and duration of the antihypertensive effect.
-
For chronic studies, this compound can be administered daily for several weeks, with blood pressure measured regularly.
-
Data should be expressed as the change in blood pressure from baseline.
Experimental Workflow:
Workflow for in vivo blood pressure measurement.
Patch-Clamp Electrophysiology in Single Myocytes
Objective: To directly measure the effect of this compound on K-ATP channel currents in isolated smooth muscle or cardiac myocytes.
Animal Model: Guinea pig, rabbit, or rat.
Materials:
-
Enzymatic digestion solution (e.g., collagenase, protease).
-
Cell culture medium.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular (pipette) solutions. A simplified protocol is described in a publicly available resource.
Protocol:
-
Isolate single myocytes from the tissue of interest (e.g., aorta, trachea, ventricle) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking myocyte with the patch pipette and form a high-resistance (gigaohm) seal.
-
Establish the whole-cell configuration by applying a brief pulse of suction to rupture the cell membrane under the pipette tip.
-
Record baseline K-ATP channel activity in voltage-clamp mode.
-
Perfuse the cell with a solution containing this compound at a desired concentration.
-
Record the changes in outward potassium current. The effect can be confirmed by subsequent application of a K-ATP channel blocker like glibenclamide.
Experimental Workflow:
Workflow for patch-clamp electrophysiology.
Bronchodilation in Isolated Guinea Pig Tracheal Rings
Objective: To investigate the relaxant effect of this compound on airway smooth muscle.
Animal Model: Guinea pig.
Materials:
-
Krebs solution.
-
A contractile agent (e.g., histamine, carbachol, or prostaglandin F2α).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Protocol:
-
Euthanize the guinea pig and excise the trachea.
-
Prepare tracheal rings (2-3 cartilaginous rings wide) and remove adhering connective tissue.
-
Suspend the rings in organ baths containing Krebs solution at 37°C, bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a sustained contraction with a contractile agonist such as prostaglandin F2α (1 µM).
-
Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Record the relaxation as a percentage of the induced tone.
-
The involvement of K-ATP channels can be confirmed by pre-incubating the tissues with a K-ATP channel blocker like glibenclamide before adding this compound.
Experimental Workflow:
Workflow for bronchodilation studies.
References
- 1. Inhibition by glibenclamide of the vasorelaxant action of cromakalim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of endothelium-derived nitric oxide in relaxations to levcromakalim in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flufenamic and tolfenamic acids and lemakalim relax guinea-pig isolated trachea by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Rilmakalim-Induced Vasodilation Ex Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent ATP-sensitive potassium (K-ATP) channel opener that exhibits significant vasodilatory properties.[1] By activating K-ATP channels in the plasma membrane of vascular smooth muscle cells, this compound leads to membrane hyperpolarization. This change in membrane potential inhibits the influx of extracellular calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism makes this compound and other K-ATP channel openers a subject of interest in the development of novel antihypertensive therapies.
These application notes provide detailed protocols for measuring this compound-induced vasodilation in isolated blood vessels ex vivo using the wire myography technique. This method is a gold standard for assessing the vasoactive properties of pharmacological compounds on small resistance arteries.[3]
Data Presentation
The vasodilatory effects of this compound can be quantified by determining its potency (EC50) and maximal effect (Emax). The following tables summarize representative data obtained from concentration-response experiments on isolated human internal mammary artery and saphenous vein pre-contracted with a vasoconstrictor.
Table 1: Vasodilatory Effect of this compound on Isolated Human Internal Mammary Artery
| Parameter | Value |
| Pre-contraction Agent | Noradrenaline (10 µM) |
| This compound Concentration Range | 10⁻⁹ M to 10⁻⁵ M |
| EC50 | Approximately 0.1 µM |
| Maximal Relaxation (Emax) | Approximately 95% |
Note: Data are representative and may vary depending on the specific experimental conditions and tissue type.
Table 2: Vasodilatory Effect of this compound on Isolated Human Saphenous Vein
| Parameter | Value |
| Pre-contraction Agent | Electrical Field Stimulation (20 Hz) |
| This compound Concentration Range | 10⁻⁹ M to 10⁻⁵ M |
| EC50 | Approximately 0.3 µM |
| Maximal Relaxation (Emax) | Approximately 90% |
Note: Data are representative and may vary depending on the specific experimental conditions and tissue type.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Physiological Saline Solution (PSS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[2]
-
High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.
-
Phenylephrine (PE): Stock solution (10 mM in distilled water).
-
This compound: Stock solution (10 mM in DMSO). Subsequent dilutions should be made in PSS.
-
Acetylcholine (ACh): For testing endothelial integrity.
-
Distilled, deionized water
-
Dimethyl sulfoxide (DMSO)
Equipment
-
Wire Myograph System (e.g., DMT, Radnoti)
-
Dissecting microscope
-
Force transducer and data acquisition system
-
Temperature-controlled organ bath
-
Aerator (95% O2 / 5% CO2 gas mixture)
-
Fine surgical instruments (forceps, scissors)
Protocol for Wire Myography
-
Vessel Isolation and Mounting:
-
Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Isolate the desired blood vessel (e.g., mesenteric, thoracic aorta, or coronary artery) and place it in cold PSS.[3]
-
Under a dissecting microscope, carefully remove any adhering connective and adipose tissue.
-
Cut the cleaned artery into 2 mm rings.
-
Mount each arterial ring on two fine wires in the jaws of the wire myograph chamber.
-
-
Equilibration and Normalization:
-
Fill the organ bath with PSS and maintain the temperature at 37°C while continuously bubbling with 95% O2 / 5% CO2.
-
Allow the vessel to equilibrate for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the contractile response to a standardized stimulus (e.g., KPSS) until a maximal active tension is achieved. This ensures that the vessel is at an optimal length for contraction and that experiments are comparable.
-
-
Assessment of Vessel Viability and Endothelial Integrity:
-
To assess the viability of the vascular smooth muscle, challenge the vessel with KPSS. A robust contraction indicates a viable vessel.
-
Wash the vessel with PSS and allow it to return to baseline tension.
-
To check for endothelial integrity, pre-contract the vessel with phenylephrine (PE) (e.g., 1-10 µM).
-
Once a stable contraction plateau is reached, add acetylcholine (ACh) (e.g., 1 µM). A relaxation of >80% indicates an intact endothelium. For studies on the direct effect on smooth muscle, the endothelium can be mechanically removed.
-
-
This compound Concentration-Response Curve:
-
Wash the vessel with PSS and allow it to return to baseline.
-
Induce a stable submaximal contraction with a vasoconstrictor. Phenylephrine (1-10 µM) is commonly used.
-
Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
At the end of the experiment, add a supra-maximal concentration of a vasodilator like papaverine to determine the maximal possible relaxation.
-
Data Analysis
-
Record the isometric tension continuously throughout the experiment.
-
The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response). These parameters can be determined using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Conclusion
The ex vivo wire myography technique is a robust and reliable method for characterizing the vasodilatory effects of this compound. The provided protocols and representative data offer a framework for researchers to design and execute experiments to investigate the pharmacological properties of this and other K-ATP channel openers. Careful adherence to the experimental procedures is crucial for obtaining reproducible and high-quality data.
References
Application Notes and Protocols for Rilmakalim in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent ATP-sensitive potassium (KATP) channel opener.[1] Its primary mechanism of action involves the activation of these channels in the plasma membrane of smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in smooth muscle relaxation and vasodilation.[2] These properties make this compound and its analogs valuable tools for studying vascular and non-vascular smooth muscle physiology and for investigating potential therapeutic applications in conditions such as hypertension and asthma.[1][3]
This document provides detailed application notes and protocols for the use of this compound and its well-characterized analogs, cromakalim and levcromakalim, in isolated organ bath experiments. The protocols outlined below are designed to ensure reproducible and accurate assessment of the relaxant effects of these compounds on various smooth muscle tissues.
Mechanism of Action: Signaling Pathway
This compound and its analogs exert their effects by directly opening ATP-sensitive potassium channels (KATP). The subsequent cellular events leading to smooth muscle relaxation are depicted in the signaling pathway diagram below.
Experimental Protocols
Preparation of Isolated Tissue
This protocol describes the general procedure for isolating vascular smooth muscle, such as the rat thoracic aorta or human umbilical artery.
Materials:
-
Euthanasia solution (e.g., pentobarbital)
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with cold, oxygenated Krebs-Henseleit solution
-
Krebs-Henseleit solution (see composition below)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the experimental animal according to approved institutional guidelines. For human tissues, obtain them in accordance with ethical regulations.
-
Carefully dissect the desired tissue (e.g., thoracic aorta, umbilical cord).
-
Immediately place the isolated tissue in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
For vascular rings, cut the vessel into 2-4 mm wide rings. Care should be taken to not stretch or damage the tissue.
-
For endothelium-denuded preparations, gently rub the luminal surface of the vessel with a fine wire or wooden stick.
Isolated Organ Bath Setup and Equilibration
Materials:
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Force-displacement transducer
-
Data acquisition system
-
Krebs-Henseleit solution reservoir
-
Carbogen gas supply
-
Surgical silk thread
Procedure:
-
Fill the organ bath chambers and the water jacket with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with Carbogen gas.
-
Mount the tissue rings by passing two L-shaped stainless steel hooks or silk threads through the lumen.
-
Attach one hook/thread to a fixed point in the organ bath chamber and the other to the force-displacement transducer.
-
Apply an optimal resting tension to the tissue. For rat aorta, this is typically 1-2 grams.
-
Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.
Experimental Workflow for Assessing Vasorelaxation
The following diagram illustrates the typical workflow for a vasorelaxation experiment.
Generating a Concentration-Response Curve
-
After equilibration, induce a sustained contraction using a specific agonist. For example, use phenylephrine (1 µM) or noradrenaline (10⁻⁶ M) for rat aorta, or serotonin (1 µM) for human umbilical artery.[4]
-
Once the contraction reaches a stable plateau, add this compound or its analog in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻⁹ M, 3x10⁻⁹ M, 10⁻⁸ M, etc.).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to obtain a concentration-response curve, from which parameters like EC50 and Emax can be calculated.
Antagonist Studies
To confirm the involvement of KATP channels, experiments can be repeated in the presence of a KATP channel blocker, such as glibenclamide.
-
Following the initial equilibration, incubate the tissue with glibenclamide (e.g., 1-10 µM) for a specified period (e.g., 20-30 minutes) before adding the pre-contracting agent.
-
Proceed with the pre-contraction and cumulative addition of this compound as described above.
-
A rightward shift in the concentration-response curve for this compound in the presence of glibenclamide indicates competitive antagonism at the KATP channel.
Data Presentation
The following tables summarize quantitative data obtained from studies using this compound analogs in isolated organ bath experiments.
Table 1: Relaxant Effects of Levcromakalim on Human Umbilical Artery
| Tissue Condition | Pre-contraction Agent | Levcromakalim Emax (% of Serotonin-induced pre-contraction) | Reference |
| Healthy | Serotonin (1 µM) | 80.37 ± 5.32 | |
| Preeclamptic | Serotonin (1 µM) | 79.13 ± 4.30 |
Table 2: Pharmacological Parameters of Cromakalim in Vascular Smooth Muscle
| Tissue | Agonist (for pre-contraction) | Cromakalim Parameter | Value | Antagonist | Reference |
| Rabbit Aortic Rings | Norepinephrine (1 µM) | EC50 | 0.18 µM | Glibenclamide (10 µM) | |
| Canine Coronary Artery (dispersed cells) | Phenylephrine | IC50 | 1.24 x 10⁻¹⁰ M | Glibenclamide | |
| Canine Coronary Artery (muscle strips) | Phenylephrine | pA2 (for Glibenclamide) | 7.84 | Glibenclamide |
Note: Data for this compound itself is limited in publicly available literature; therefore, data from its well-studied analogs are presented. Researchers should perform their own dose-response experiments to determine the specific potency and efficacy of this compound in their experimental setup.
Composition of Krebs-Henseleit Solution
The following is a standard composition for Krebs-Henseleit solution. It should be freshly prepared on the day of the experiment and continuously aerated with Carbogen gas to maintain a physiological pH of approximately 7.4.
Table 3: Composition of Krebs-Henseleit Solution
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for utilizing this compound and its analogs in isolated organ bath experiments. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the effects of these KATP channel openers on smooth muscle function. The provided diagrams and tables serve as quick references for understanding the mechanism of action, experimental workflow, and expected outcomes.
References
Application Notes and Protocols: Rilmakalim Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmakalim is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in regulating cellular excitability in various tissues, including smooth muscle and neurons. The ability to quantify the binding affinity of this compound and other related compounds to the K-ATP channel is essential for drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the ATP-sensitive potassium channel.
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for its receptor.[1][2] These assays are highly sensitive and robust, making them the gold standard for such measurements.[1] The protocol described here is a filtration-based assay, a common method that involves the separation of receptor-bound radioligand from the unbound radioligand by filtration.[1][3]
Signaling Pathway of this compound
This compound acts by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex. This binding event induces a conformational change in the channel, increasing its open probability and leading to potassium ion efflux. The resulting hyperpolarization of the cell membrane makes it more difficult for the cell to depolarize, leading to a reduction in cellular excitability. This mechanism underlies the therapeutic effects of K-ATP channel openers, such as vasodilation and smooth muscle relaxation.
Caption: Signaling pathway of this compound action on the K-ATP channel.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of this compound. The assay measures the ability of unlabeled this compound to compete with a fixed concentration of a suitable radioligand for binding to the K-ATP channel in a membrane preparation.
Materials and Reagents
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind to the K-ATP channel with high affinity and specificity (e.g., [³H]-Glibenclamide or a similar specific radioligand). The radioligand should have a high specific activity, ideally above 20 Ci/mmol for tritiated ligands.
-
Unlabeled Ligand: this compound
-
Non-specific Binding Control: A high concentration of a standard K-ATP channel ligand (e.g., Glibenclamide) to determine non-specific binding.
-
Membrane Preparation: Membranes isolated from a cell line or tissue known to express the target K-ATP channel.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
96-well Filter Plates: with glass fiber filters (e.g., GF/C).
-
Plate Shaker
-
Filtration Manifold
-
Scintillation Counter
Experimental Workflow
Caption: Workflow for the this compound competitive binding assay.
Detailed Methodology
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the K-ATP channel in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10-20 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation to designated wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Glibenclamide).
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound. It is recommended to use a range of at least five log units of this compound concentrations.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation. The optimal time and temperature should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum filtration manifold.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) from the scintillation counter is used to calculate the amount of specifically bound radioligand.
Specific Binding = Total Binding - Non-specific Binding
The data is then typically presented as a percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
The inhibition constant (Ki) for this compound is then calculated from the IC₅₀ using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
| Parameter | Description | Typical Units |
| IC₅₀ | The concentration of this compound that inhibits 50% of specific radioligand binding. | nM or µM |
| Ki | The inhibition constant for this compound, representing its affinity for the receptor. | nM or µM |
| Hill Slope | The steepness of the competition curve, which can provide insights into the nature of the binding interaction. | Unitless |
Summary
This document provides a comprehensive framework for conducting a this compound binding assay. By following this protocol, researchers can obtain reliable quantitative data on the binding affinity of this compound and other compounds to the ATP-sensitive potassium channel. This information is critical for understanding the structure-activity relationships of K-ATP channel openers and for the development of new therapeutic agents targeting this important ion channel.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rilmakalim Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rilmakalim concentration in in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the activation of KATP channels, which are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. By opening these channels, this compound increases potassium ion (K+) efflux from the cell. This hyperpolarizes the cell membrane, making it less excitable and leading to the relaxation of smooth muscle and other cellular effects.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
The optimal concentration of this compound is highly dependent on the specific cell type or tissue being studied and the experimental endpoint. Based on studies with similar KATP channel openers like Levcromakalim, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments. For instance, Levcromakalim has shown EC50 values for smooth muscle relaxation and hyperpolarization at approximately 150 nM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific in vitro model.
Q3: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in water but is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in high-quality, anhydrous DMSO. Ensure the powder is completely dissolved by gentle vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions are generally stable for several months.
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. While specific stability data for this compound in various media is not extensively published, it is best practice to prepare fresh dilutions of this compound in your experimental media from the frozen DMSO stock solution immediately before each experiment. Avoid storing diluted this compound solutions for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be below the threshold required to activate KATP channels in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the EC50. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of this compound powder. Always use freshly diluted solutions for experiments. | |
| Low KATP channel expression: The cell line or tissue you are using may have low or no expression of ATP-sensitive potassium channels. | Verify KATP channel expression using techniques such as Western blotting, qPCR, or immunohistochemistry for Kir6.x and SUR subunits. | |
| High intracellular ATP: High levels of intracellular ATP can inhibit KATP channel opening, masking the effect of this compound. | Consider experimental conditions that might lower intracellular ATP, such as metabolic inhibition (use with caution as this can affect cell health). | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a toxic range for your cells. | Perform a cell viability assay (e.g., MTT, MTS, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cells. Use concentrations well below the toxic threshold. |
| DMSO toxicity: The final concentration of DMSO in your culture media may be too high. | Ensure the final DMSO concentration in your experimental wells is below 0.5%, and preferably below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. | |
| Inconsistent or variable results | Inconsistent compound concentration: Inaccurate pipetting or serial dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final this compound concentration to add to all relevant wells to ensure consistency. |
| Cell passage number and health: The responsiveness of cells to stimuli can change with increasing passage number or if the cells are not healthy. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Precipitation of this compound: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, try preparing the dilution in pre-warmed media and mixing thoroughly. Consider using a lower concentration or a different formulation if available. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | Recommended Starting Concentration Range | Key Considerations |
| Vasodilation Assay | Isolated Arteries / Vascular Smooth Muscle Cells | 10 nM - 10 µM | Pre-contract vessels with an agonist (e.g., phenylephrine, KCl) before applying this compound. |
| Membrane Potential Assay | Excitable cells (e.g., neurons, myocytes) | 100 nM - 30 µM | Use a membrane potential-sensitive dye or electrophysiology (patch-clamp). |
| Patch-Clamp Electrophysiology | Cells expressing KATP channels | 1 µM - 10 µM | To directly measure KATP channel activity. |
| Cell Viability Assay | Any cell type | 100 nM - 100 µM | To determine the cytotoxic concentration range. |
Table 2: EC50 Values for the KATP Channel Opener Levcromakalim (a close analog of this compound)
| Tissue/Cell Type | Parameter Measured | EC50 Value |
| Rabbit Basilar Artery Smooth Muscle | Relaxation | ~150 nM |
| Rabbit Basilar Artery Smooth Muscle | Hyperpolarization | ~150 nM |
Note: This data is for Levcromakalim and should be used as a reference point for designing this compound experiments.
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Arterial Rings
-
Tissue Preparation: Isolate arterial segments (e.g., mesenteric artery, aorta) from a model organism and cut them into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath system filled with physiological salt solution (PSS) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Pre-contraction: Contract the arterial rings with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl).
-
This compound Application: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound (e.g., from 1 nM to 10 µM) to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction response.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if a dose-dependent decrease in viability is observed.
Mandatory Visualization
Caption: this compound signaling pathway.
Rilmakalim Patch Clamp Recordings: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rilmakalim in patch clamp electrophysiology experiments. The information is presented in a clear question-and-answer format to directly address common issues encountered during recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in patch clamp recordings?
A1: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels. In patch clamp experiments, it activates these channels, leading to an outward potassium current. This hyperpolarizes the cell membrane or shortens the action potential duration in excitable cells like cardiomyocytes. The effects of this compound can be blocked by sulfonylurea drugs such as glibenclamide.
Q2: What are the typical effective concentrations of this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For instance, in guinea pig ventricular myocytes, concentrations of 3 µM to 30 µM have been shown to cause a concentration-dependent reduction in action potential duration.[1] For other KATP channel openers like bimakalim, the EC50 for shortening action potential duration in guinea pig ventricular muscle is approximately 0.96 µM at 37°C.[2]
Q3: How long does it take to wash out this compound from the recording chamber?
A3: The washout time for this compound is not extensively documented in readily available literature. However, for KATP channel openers in general, a complete washout may take several minutes of continuous perfusion with a drug-free solution. The exact time can depend on the perfusion system's flow rate and the bath volume. It is recommended to monitor the reversal of the drug's effect on the recorded current or voltage to determine the necessary washout duration for your specific setup.
Q4: Are there any known off-target effects of this compound that could interfere with my recordings?
A4: While this compound is known as a selective KATP channel opener, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to perform control experiments to assess the drug's specificity in your system. This can include using a specific KATP channel blocker, like glibenclamide, to confirm that the observed effects are indeed mediated by KATP channels.
Troubleshooting Guides
This section addresses common problems encountered during patch clamp recordings with this compound.
Problem 1: No discernible effect of this compound on the recorded cell.
-
Possible Cause: Inactive this compound solution.
-
Solution: Prepare fresh this compound stock solutions and dilute to the final concentration immediately before use. Ensure proper storage of the stock solution (typically at -20°C in a suitable solvent like DMSO).
-
-
Possible Cause: Low expression or absence of KATP channels in the cell type under investigation.
-
Solution: Verify the expression of KATP channel subunits (Kir6.x and SURx) in your cell model through molecular techniques like PCR or Western blotting.
-
-
Possible Cause: High intracellular ATP concentration.
-
Solution: KATP channels are inhibited by intracellular ATP. If using the whole-cell configuration, the ATP concentration in your pipette solution might be too high, preventing channel opening by this compound. Consider using a lower ATP concentration or the perforated patch technique to maintain the endogenous intracellular environment.
-
Problem 2: The this compound-induced current shows a gradual decrease over time ("rundown").
-
Possible Cause: Loss of essential intracellular factors.
-
Solution: KATP channel activity can "rundown" after patch excision in inside-out recordings due to the loss of factors like phosphatidylinositol 4,5-bisphosphate (PIP2). Including MgATP (0.1-1 mM) and phosphoinositides in your pipette solution can help maintain channel activity.
-
-
Possible Cause: Channel desensitization.
-
Solution: Prolonged application of a KATP channel opener can sometimes lead to a fading effect. Try applying the drug for shorter durations or including washout periods between applications.
-
Problem 3: Unstable baseline or increased noise upon this compound application.
-
Possible Cause: Issues with the perfusion system.
-
Solution: Ensure a stable and continuous flow rate of your perfusion system. Air bubbles or fluctuations in the flow can introduce mechanical artifacts and electrical noise.
-
-
Possible Cause: Seal instability.
-
Solution: An unstable seal can lead to a drifting baseline. Ensure a high-resistance seal (>1 GΩ) is formed and maintained throughout the experiment. If the seal deteriorates upon drug application, it might indicate a problem with the cell health or the quality of the pipette.
-
Problem 4: The effect of this compound is not blocked by glibenclamide.
-
Possible Cause: Insufficient concentration of glibenclamide.
-
Solution: Use an adequate concentration of glibenclamide to ensure complete channel blockade. The effective concentration can vary between cell types.
-
-
Possible Cause: Off-target effect of this compound.
-
Solution: If glibenclamide fails to block the this compound-induced effect, it may suggest that another channel or mechanism is involved. Consider investigating the effect of this compound on other ion channels present in your cell type.
-
Data Presentation
Table 1: Concentration-Dependent Effects of KATP Channel Openers on Action Potential Duration (APD)
| Compound | Cell Type | Temperature (°C) | Concentration | Effect on APD | Reference |
| Lemakalim | Guinea pig ventricular myocytes | Not specified | 3 µM | Reduction | [1] |
| Lemakalim | Guinea pig ventricular myocytes | Not specified | 10 µM | Reduction | [1] |
| Lemakalim | Guinea pig ventricular myocytes | Not specified | 30 µM | Reduction | [1] |
| Lemakalim | Human ventricular myocytes | Not specified | 3, 10, 30 µM | Reduction | |
| Bimakalim | Guinea pig ventricular muscle | 37 | 0.96 µM (EC50) | Maximal shortening | |
| Bimakalim | Guinea pig ventricular muscle | 27 | 3.96 µM (EC50) | Maximal shortening | |
| Bimakalim | Guinea pig ventricular muscle | 20 | 12.34 µM (EC50) | Maximal shortening |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Activated KATP Currents
-
Cell Preparation: Isolate and prepare cells of interest (e.g., cardiomyocytes, neurons) according to standard laboratory protocols.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 Na-GTP, 1 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
This compound and Glibenclamide Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and glibenclamide (e.g., 10 mM in DMSO). Dilute to the desired final concentration in the external solution immediately before use.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage steps or ramps to elicit membrane currents.
-
Perfuse the cell with the external solution containing this compound and record the induced outward current.
-
To confirm the current is through KATP channels, co-apply glibenclamide with this compound and observe the inhibition of the current.
-
Wash out the drugs by perfusing with the standard external solution.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound patch clamp.
Caption: Troubleshooting decision tree for no drug effect.
References
- 1. Effect of lemakalim on action potentials, intracellular calcium, and contraction in guinea pig and human cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of hypothermia-induced action potential lengthening by the KATP channel agonist bimakalim in isolated guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Rilmakalim in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Rilmakalim. The following information is designed to assist researchers in preparing suitable formulations for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the initial steps to dissolve this compound for in vitro assays?
A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For instance, the related compound cromakalim can be dissolved in DMSO at concentrations up to 40 mg/mL.[1]
Q3: What is the general mechanism of action of this compound?
A3: this compound is a potassium channel opener that primarily targets ATP-sensitive potassium (KATP) channels.[2] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, leading to the relaxation of smooth muscle and other cellular effects.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when diluting a DMSO stock into aqueous buffer.
Possible Causes:
-
High final concentration of this compound: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Rapid dilution: Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized supersaturation and precipitation.
-
Final DMSO concentration is too low: The amount of DMSO in the final solution may not be sufficient to maintain this compound in a dissolved state.
Solutions:
| Solution | Description | Considerations |
| Step-wise Dilution | Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in solvent strength can help prevent precipitation. | This method may be more time-consuming but is often more effective. |
| Increase Final DMSO Concentration | While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5% or 1% for some cell lines) may be necessary to maintain solubility.[3] | Always perform a vehicle control experiment to assess the effect of the final DMSO concentration on your experimental system. |
| Use of Pluronic F127 | Pluronic F127 is a non-ionic surfactant that can help to inhibit the precipitation of poorly soluble drugs from formulations.[4] | The optimal concentration of Pluronic F127 will need to be determined empirically. |
| Gentle Warming and Sonication | Briefly warming the solution (e.g., to 37°C) and using a sonicator can help to redissolve small amounts of precipitate. | Be cautious with heat-sensitive compounds. Avoid prolonged heating. |
Problem 2: The desired concentration of this compound in aqueous buffer cannot be achieved without precipitation.
Possible Causes:
-
The intrinsic aqueous solubility of this compound is very low.
-
The pH of the buffer is not optimal for Rilmakalin solubility.
Solutions:
| Solution | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on this compound's solubility should be determined experimentally. | The chosen pH must be compatible with the experimental system (e.g., cell culture, enzyme assay). |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] | The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of cyclodextrin to this compound will need to be optimized. |
| Formulation with Co-solvents | In addition to DMSO, other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG) can be explored. | The toxicity and compatibility of the co-solvent with the experimental system must be considered. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of this compound Solubility in Aqueous Buffer
Objective: To empirically determine the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
DMSO
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or another validated analytical method.
Methodology:
-
Prepare a series of vials containing a fixed volume of the aqueous buffer.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Add increasing amounts of the this compound stock solution to the vials of aqueous buffer.
-
Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, visually inspect the vials for any undissolved precipitate.
-
For vials that appear to have a saturated solution with excess solid, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method or another suitable analytical technique.
-
The highest concentration of this compound measured in a clear solution represents its solubility in that specific buffer under the tested conditions.
Visualizations
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound via KATP channel activation.
References
Rilmakalim Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilmakalim. The information is designed to address specific issues that may be encountered during the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potassium channel opener that specifically targets ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle.[1] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium into the cell and causing vasorelaxation.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution can then be stored at -20°C or -80°C for several months.[2] For experimental use, the stock solution should be diluted in the appropriate physiological buffer. To avoid precipitation, it is advisable to perform serial dilutions.[2] The final concentration of DMSO in the experimental medium should be kept low (typically <0.1% to <0.5%) to avoid solvent-induced artifacts.[2]
Q3: What are typical pEC50 or EC50 values for this compound in vasorelaxation assays?
While specific pEC50 or EC50 values for this compound can vary depending on the tissue type, experimental conditions, and the contractile agent used, data for the closely related benzopyran derivative, Cromakalim, can provide a useful reference. The potency of Cromakalim is often reported in the sub-micromolar to low micromolar range.
| Compound | Tissue | Contractile Agent | pEC50 (-log M) | EC50 (M) |
| Cromakalim | Porcine Large Coronary Artery | Various Agonists | 6.43 - 6.87 | ~1.3 x 10⁻⁷ - 3.7 x 10⁻⁷ |
| Cromakalim | Canine Coronary Artery Muscle Strips | Phenylephrine | - | 1.94 x 10⁻⁷ |
Note: This data is for Cromakalim and should be used as a general guide. Optimal concentrations for this compound should be determined empirically for each experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very weak response to this compound | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect concentration: Errors in calculation or dilution of the stock solution. 3. Tissue desensitization: Prolonged exposure to contractile agents or other drugs. 4. Presence of K-ATP channel blockers: Contamination of buffers or use of antagonists. | 1. Prepare a fresh stock solution of this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. 3. Ensure adequate washout periods between drug applications. 4. Use fresh, high-purity reagents and buffers. If using an antagonist like glibenclamide, ensure it is washed out thoroughly before applying this compound. |
| High variability between experiments | 1. Inconsistent tissue preparation: Differences in tissue dissection, size, or mounting. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or oxygenation of the buffer. 3. Solvent effects: High concentrations of DMSO or other solvents. | 1. Standardize the tissue preparation protocol. Ensure tissue segments are of a consistent size and are handled gently. 2. Continuously monitor and maintain stable experimental conditions (e.g., 37°C, pH 7.4, continuous aeration with 95% O₂/5% CO₂). 3. Maintain a final DMSO concentration below 0.5%, and preferably below 0.1%. Include a vehicle control in your experiments. |
| Unusual dose-response curve shape (e.g., biphasic, shallow slope) | 1. Off-target effects: At high concentrations, this compound may interact with other channels or receptors. 2. Presence of multiple receptor subtypes: The tissue may express different subtypes of K-ATP channels with varying affinities for this compound. 3. Experimental artifact: Issues with drug delivery, mixing, or measurement. | 1. Test a wider range of concentrations to fully characterize the curve. Consider using a more specific K-ATP channel opener if available. 2. This may be a genuine physiological response. Further investigation with subtype-selective antagonists may be warranted. 3. Ensure proper mixing of the drug in the organ bath. Check the calibration and functioning of your measurement equipment. |
| Precipitation of this compound in the buffer | 1. Low solubility in aqueous solution: this compound is poorly soluble in water. 2. Incorrect solvent for stock solution: Using a solvent in which this compound is not fully soluble. | 1. Prepare a higher concentration stock solution in DMSO and use smaller volumes for dilution. Perform serial dilutions. 2. Ensure this compound is fully dissolved in 100% DMSO before preparing aqueous dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier).
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Vasorelaxation Assay in Isolated Aortic Rings
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer (or other suitable physiological salt solution)
-
Contractile agent (e.g., Phenylephrine, KCl)
-
This compound stock solution
-
Organ bath system with force transducer and data acquisition software
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
After equilibration, induce a sustained contraction with a submaximal concentration of a contractile agent (e.g., 1 µM Phenylephrine or 60 mM KCl).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath at appropriate intervals (e.g., every 10-15 minutes, or once the previous concentration has reached its maximal effect).
-
Record the relaxation response at each concentration.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to induce maximal relaxation.
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the concentration-response curve and calculate the pEC50 or EC50 value.
Visualizations
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Workflow for a typical vasorelaxation experiment.
Caption: Troubleshooting logic for a lack of response to this compound.
References
Technical Support Center: Rilmakalim Toxicity Assessment via Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the toxicity of Rilmakalim. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmaceutical agent that functions as an ATP-sensitive potassium (K-ATP) channel opener.[1] These channels are critical in linking the metabolic state of a cell to its electrical excitability. By opening these channels, this compound can influence various physiological processes.
Q2: Which cell viability assays are recommended for assessing this compound's toxicity?
Standard colorimetric and fluorometric assays are suitable for assessing the potential toxicity of this compound. The most commonly used include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce MTT to a purple formazan product.[2]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[3][4]
Q3: What are the expected outcomes of this compound treatment on cell viability?
While K-ATP channel openers are often investigated for their cytoprotective effects, they can also induce cytotoxicity, potentially through off-target effects or by disrupting cellular ion homeostasis. The specific outcome will depend on the cell type, concentration of this compound, and experimental conditions.
Q4: Are there any known off-target effects of this compound that could influence cytotoxicity?
While specific off-target effects of this compound leading to cytotoxicity are not extensively documented in readily available literature, it is a possibility. Off-target effects are a common mechanism of action for various drugs and can lead to unintended cellular consequences.[5] For instance, some K-ATP channel openers have been shown to have multiple cellular targets which can complicate the interpretation of experimental results.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound Precipitation: this compound may not be fully solubilized at higher concentrations. | - Ensure this compound is completely dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.- Visually inspect wells for any precipitate before and after adding the compound.- Perform a solubility test of this compound in your specific culture medium. |
| Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. | |
| Low signal or unexpectedly high viability in treated wells | Interference with MTT Reduction: this compound or its vehicle (e.g., DMSO) may directly interact with the MTT reagent or affect mitochondrial dehydrogenase activity independent of cell viability. | - Run a "no-cell" control with this compound at the highest concentration to check for direct reduction of MTT.- Consider using an alternative viability assay (e.g., LDH or a live/dead cell stain) to confirm the results. |
| Timing of Assay: The chosen time point may be too early to observe significant cytotoxic effects. | - Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing this compound's effects. | |
| High background absorbance | Contamination: Bacterial or yeast contamination can reduce MTT and produce a false-positive signal. | - Regularly check cell cultures for contamination under a microscope.- Use sterile techniques throughout the experiment. |
| Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. | - Use phenol red-free medium for the assay or subtract the background absorbance from a "no-cell" control containing medium and MTT. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH in control wells | Serum in Medium: Serum contains LDH, which can contribute to high background levels. | - Use serum-free or low-serum medium for the duration of the this compound treatment and LDH assay.- Include a "no-cell" control with the same medium to measure and subtract the background LDH activity. |
| Mechanical Cell Damage: Excessive pipetting or harsh handling can cause premature LDH release. | - Handle cells gently during seeding and reagent addition.- Avoid creating bubbles when adding reagents. | |
| Low LDH release despite visible cell death | Timing of LDH Release: LDH is released during late-stage apoptosis or necrosis. The chosen time point may be too early. | - Perform a time-course experiment to capture the peak of LDH release.- Correlate LDH results with morphological changes observed by microscopy. |
| Inhibition of LDH Enzyme: this compound may directly inhibit the activity of the LDH enzyme. | - Run a control experiment by adding this compound to the lysate of untreated cells (maximum LDH release control) to see if it inhibits the enzyme's activity. | |
| High variability between replicate wells | Uneven Cell Lysis: Incomplete lysis of the "maximum release" control cells. | - Ensure complete cell lysis in the maximum release control wells by vigorous pipetting or freeze-thaw cycles as recommended by the assay kit manufacturer. |
| Presence of Air Bubbles: Bubbles in the wells can interfere with the absorbance reading. | - Carefully inspect the plate for bubbles before reading and remove them if necessary. |
Experimental Protocols
MTT Assay Protocol for this compound Toxicity
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol for this compound Toxicity
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. It is recommended to use serum-free or low-serum medium during the treatment period to minimize background LDH.
-
-
Preparation of Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the LDH assay kit) 45 minutes before the end of the experiment.
-
Medium Background Control: Wells containing culture medium only (no cells).
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).
-
Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution (if required by the kit).
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] x 100
-
-
Data Presentation
Table 1: Hypothetical this compound IC50 Values (µM) in Various Cell Lines
| Cell Line | Assay | 24h | 48h | 72h |
| HCT116 | MTT | >100 | 85.2 | 65.7 |
| LDH | >100 | >100 | 92.1 | |
| MCF-7 | MTT | >100 | 95.4 | 78.3 |
| LDH | >100 | >100 | >100 | |
| A549 | MTT | >100 | >100 | 89.5 |
| LDH | >100 | >100 | >100 |
Note: These are example values and actual IC50s will vary depending on experimental conditions.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Experimental Controls
This guide provides essential information for researchers, scientists, and drug development professionals on the principles of vehicle control selection for in vivo studies. It addresses a critical misunderstanding regarding the use of pharmacologically active compounds as controls and offers troubleshooting for common issues encountered during experiments.
Critical Alert: Rilmakalim Is Not a Vehicle Control
It is a fundamental error to use this compound as a vehicle control. This compound is a potent and pharmacologically active molecule.
-
Mechanism of Action: this compound is a potassium channel activator.[1] It specifically opens ATP-sensitive potassium (K-ATP) channels in the smooth muscle of blood vessels.[2]
-
Physiological Effects: This action leads to hyperpolarization of the cell membrane, which in turn causes vasodilation (relaxation of blood vessels), resulting in a significant decrease in blood pressure.[2][3] It is classified as an antihypertensive agent.[1]
A vehicle control must be an inert substance or mixture that is used to dissolve or suspend the active test compound. The purpose of the vehicle control group is to isolate the effects of the test compound by ensuring that any observed physiological changes are not caused by the solvent system itself. Using an active drug like this compound as a control would introduce powerful confounding effects, making it impossible to interpret the results for the actual test compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to address specific issues that may arise from a misunderstanding of vehicle controls or from the use of common vehicle formulations.
Q1: I administered what I thought was a "this compound control" and observed significant cardiovascular changes. Why?
A1: You observed the expected pharmacological effects of this compound. As a K-ATP channel opener, this compound and its analogues (like Cromakalim) are known to cause potent cardiovascular responses. You were not administering an inert control; you were administering an active antihypertensive drug.
Q2: What specific effects are expected from administering this compound or its analogues?
A2: Administration of these compounds leads to predictable physiological changes. Using them as a "control" would confound your study with these effects.
Data Presentation: Documented Effects of this compound Analogues
The following table summarizes the documented in vivo effects of Cromakalim, a well-studied analogue of this compound. These are active pharmacological effects, not characteristics of an inert vehicle.
| Parameter | Observed Effect | Species/Model | Reference(s) |
| Blood Pressure | Significant decrease in diastolic and systolic blood pressure. | Healthy Volunteers, Rats | |
| Vascular Resistance | Significant decrease in systemic, hindquarter, mesenteric, and renal vascular resistance. | Rats, Healthy Volunteers | |
| Heart Rate | Increase in heart rate (reflex tachycardia) in response to lowered blood pressure. | Healthy Volunteers | |
| Blood Glucose & Insulin | Can interfere with the action of hypoglycemic agents like glibenclamide and insulin, leading to hyperglycemia. | Diabetic Rats | |
| Lipid Profile | Reduction in total cholesterol, LDL, and triglyceride levels with chronic treatment. | Diabetic Rats |
Q3: How should I select a proper vehicle for my in vivo study?
A3: The choice of vehicle depends on the physicochemical properties of your test compound (e.g., its solubility), the intended route of administration, and potential toxicity of the vehicle components. The ideal vehicle is the simplest one that can safely and stably deliver your compound. Always include a vehicle-only control group in your experimental design.
Q4: My compound is not soluble in water or saline. What are some common vehicle formulations?
A4: For hydrophobic compounds, multi-component solvent systems are often required. It is critical to keep the concentration of organic solvents like DMSO as low as possible.
Data Presentation: Common Vehicle Components for In Vivo Studies
| Component | Primary Use & Properties | Common Concentration Limits (in vivo) | Considerations | Reference(s) |
| Saline (0.9% NaCl) | Isotonic aqueous solution for water-soluble compounds. | N/A | The ideal vehicle when possible. | |
| DMSO | A powerful solvent for dissolving lipophilic/hydrophobic compounds. | < 10%; ideally < 1% v/v | Can have its own biological effects and may cause local irritation or systemic toxicity at higher concentrations. | |
| PEG (e.g., PEG300, PEG400) | Co-solvent used to improve the solubility of compounds with intermediate solubility. | Varies (e.g., up to 40%) | Generally well-tolerated but can cause toxicity at high doses. | |
| Tween 80 | A non-ionic surfactant used as an emulsifier or solubilizing agent to keep compounds in solution/suspension. | Varies (e.g., 1-5%) | Helps prevent precipitation of the compound upon injection into an aqueous environment. | |
| Carboxymethyl cellulose (CMC) | A polymer used to create a suspension for oral gavage or intraperitoneal injection of insoluble compounds. | 0.5% - 2% w/v | Provides a uniform suspension but requires proper mixing before each administration. | |
| Vegetable Oils | Used for highly hydrophobic compounds, often for subcutaneous or oral administration. | N/A | Corn oil, sesame oil, and olive oil are common choices. Must be sterile. |
Q5: My vehicle formulation (containing DMSO/Tween 80) is causing adverse reactions or inconsistent results. What should I check?
A5:
-
Concentration of Components: Ensure you are using the lowest possible concentration of solvents like DMSO. High concentrations can cause toxicity.
-
Solution Clarity & Stability: Check if your compound is fully dissolved or if it is precipitating out of solution before or after administration. A stepwise dilution process can help prevent this.
-
Route of Administration: Some vehicles are not suitable for all routes. For example, oil-based vehicles are generally not used for intravenous injection.
-
Control Group Behavior: Carefully observe your vehicle-only control group. If they show adverse effects, the vehicle itself is likely the problem, and the formulation must be revised.
-
Preparation Protocol: Ensure the vehicle is prepared consistently and correctly. The order of adding solvents can be critical for achieving a clear and stable solution.
Experimental Protocols
Protocol 1: Preparation of a Standard Multi-Component Vehicle
This protocol describes the preparation of a common vehicle used for in vivo studies involving compounds with low aqueous solubility, based on formulations reported in the literature.
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v)
Procedure:
-
Preparation Environment: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Initial Solubilization (for Test Compound Group): If preparing the vehicle for your test article, first dissolve the compound in 100% DMSO to create a concentrated stock solution.
-
Vehicle Preparation (Order is Critical): To prepare 10 mL of the final vehicle:
-
Start with the required volume of DMSO (or the DMSO stock solution from step 2). This will be 1 mL .
-
Add 4 mL of PEG300 to the DMSO. Mix thoroughly by vortexing or gentle inversion until the solution is homogeneous.
-
Add 0.5 mL of Tween-80. Mix again until the solution is clear and uniform.
-
Slowly add 4.5 mL of sterile saline to the mixture, mixing continuously. Adding the aqueous component last and slowly helps prevent precipitation.
-
-
Final Check: The final solution should be clear and free of precipitates. If it is cloudy, gentle warming or sonication may help, but this could affect compound stability and should be validated.
-
Storage: Use the prepared vehicle or drug solution immediately if possible. If storage is necessary, determine the stability of your specific compound in this formulation. Store in sterile, airtight containers away from light.
Mandatory Visualizations
Caption: Logical error of using an active drug vs. a true vehicle control.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for selecting an appropriate in vivo vehicle.
References
Preventing Rilmakalim precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rilmakalim, focusing on the preparation of stable stock solutions and troubleshooting common precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including those that are poorly soluble in aqueous solutions.[1][4] For optimal results, use anhydrous or high-purity DMSO to minimize water contamination, which can lead to precipitation.
Q2: What is a typical stock solution concentration for this compound?
A2: A common starting concentration for this compound stock solutions is 10 mM. However, the optimal concentration may vary depending on the specific experimental requirements. It is crucial to ensure that the chosen concentration does not exceed the solubility limit of this compound in DMSO to prevent precipitation.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C for long-term stability. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. If stored properly, stock solutions in DMSO are generally stable for several months.
Q4: My this compound precipitated out of the DMSO stock solution. What should I do?
A4: If precipitation occurs in your DMSO stock, gently warm the solution in a 37°C water bath and vortex or sonicate until the precipitate redissolves. This issue may arise from the concentration exceeding the solubility limit at a lower temperature or from the absorption of water by the hygroscopic DMSO. Always use anhydrous DMSO and store it properly to prevent water contamination.
Q5: How can I prevent this compound from precipitating when I dilute it into an aqueous buffer for my experiment?
A5: Precipitation upon dilution into aqueous buffers is a common challenge for compounds with low water solubility. To mitigate this, consider the following strategies:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.
-
Lower Final Concentration: Reducing the final concentration of this compound in your assay can prevent it from exceeding its solubility limit in the aqueous medium.
-
Use of Co-solvents: In some instances, the inclusion of a small percentage of a water-miscible organic co-solvent in the final aqueous buffer may improve solubility. However, ensure the co-solvent is compatible with your experimental system.
-
pH Adjustment: The solubility of some compounds is pH-dependent. While specific data for this compound is limited, adjusting the pH of the aqueous buffer might enhance solubility. This must be carefully tested to ensure it does not affect your experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a structured approach to identifying and resolving common issues related to this compound precipitation.
| Problem | Potential Cause | Solution |
| Precipitate in DMSO Stock Solution | Concentration exceeds solubility limit. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. Prepare a new stock at a lower concentration if the issue persists. |
| Water contamination in DMSO. | Use fresh, anhydrous DMSO for stock preparation. Store DMSO in a desiccator to prevent moisture absorption. | |
| Improper storage. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Precipitation Upon Dilution in Aqueous Buffer | "Antisolvent" precipitation due to rapid solvent change. | Perform a stepwise serial dilution into the aqueous buffer instead of a single large dilution. |
| Final concentration is too high for the aqueous medium. | Lower the final working concentration of this compound in your experiment. | |
| pH of the aqueous buffer is not optimal for solubility. | Test the effect of adjusting the pH of your buffer on this compound solubility, ensuring the new pH is compatible with your assay. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: check the manufacturer's specifications), use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g
-
Weigh the this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of this compound powder and add it to the tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and store: To prevent degradation from multiple freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label and store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for preparing a stable this compound stock solution.
Caption: Signaling pathway of this compound as an ATP-sensitive potassium channel opener.
References
Validation & Comparative
Rilmakalim vs. Pinacidil: A Comparative Guide to Potassium Channel Opening Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the potassium channel opening efficacy of Rilmakalim and Pinacidil, two prominent ATP-sensitive potassium (K-ATP) channel openers. The information presented is collated from multiple experimental studies to aid in the selection and application of these pharmacological tools in a research and development setting.
Quantitative Comparison of Efficacy and Potency
The following table summarizes the key quantitative parameters for this compound and Pinacidil from electrophysiological and vasorelaxation studies. These values highlight the relative potency and maximal efficacy of each compound in activating K-ATP channels.
| Parameter | This compound | Pinacidil | Tissue/Cell Type | Experimental Condition | Reference(s) |
| EC50 | ~0.25 µM | ~154 µM | Guinea Pig Ventricular Myocytes | Isotonic Solution (Patch Clamp) | [1] |
| Not specified | ~16.6 µM | Guinea Pig Ventricular Myocytes | Hypotonic Solution (Patch Clamp) | [1] | |
| Not specified | ~2 µM | HEK293T cells expressing SUR2B/Kir6.2 | Whole-cell Patch Clamp | [2] | |
| Not specified | ~10 µM | HEK293T cells expressing SUR2A/Kir6.2 | Whole-cell Patch Clamp | ||
| Emax (Current Density) | Similar to Pinacidil | ~844 pA | Guinea Pig Ventricular Myocytes | Isotonic Solution (Patch Clamp) | |
| Increased vs. Isotonic | ~1266 pA | Guinea Pig Ventricular Myocytes | Hypotonic Solution (Patch Clamp) | ||
| Potency Ratio | ~600-fold higher than Pinacidil | - | Guinea Pig Ventricular Myocytes | Isotonic Solution (Patch Clamp) |
Key Findings from Quantitative Data:
-
Potency: this compound is significantly more potent than Pinacidil in activating K-ATP channels in guinea pig ventricular myocytes under isotonic conditions, with an approximately 600-fold higher potency.
-
Efficacy: Under standard isotonic conditions, the maximal efficacy (Emax) of both this compound and Pinacidil in activating K-ATP currents is similar.
-
Influence of Cellular Conditions: Hypotonic stress, which can occur during cellular swelling, has been shown to increase the efficacy of this compound but not Pinacidil in activating ATP-sensitive K+ currents in guinea pig ventricular myocytes. In contrast, a separate study on rat ventricular myocytes found that hypo-osmotic stress augmented the effects of pinacidil.
-
Subunit Selectivity: Pinacidil shows similar potency in activating both SUR2A/Kir6.2 (cardiac type) and SUR2B/Kir6.2 (vascular smooth muscle type) K-ATP channels.
Mechanism of Action and Signaling Pathway
Both this compound and Pinacidil exert their primary pharmacological effect by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of various cell types, most notably vascular smooth muscle cells and cardiomyocytes. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.
The opening of these channels leads to an efflux of potassium ions (K+) from the cell, down its electrochemical gradient. This results in hyperpolarization of the cell membrane. In vascular smooth muscle, this hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+). The subsequent decrease in intracellular calcium concentration triggers the relaxation of the smooth muscle, leading to vasodilation.
Caption: Signaling pathway of this compound and Pinacidil.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents across the entire cell membrane, providing a direct assessment of K-ATP channel activity.
Objective: To quantify the effect of this compound and Pinacidil on K-ATP channel currents in isolated cells.
Methodology:
-
Cell Preparation: Guinea pig ventricular myocytes are enzymatically isolated.
-
Recording Configuration: The whole-cell patch-clamp configuration is established.
-
Solutions:
-
Pipette (Intracellular) Solution: Contains a low concentration of ATP (typically <2 mM) to prevent complete channel inhibition and allow for the observation of opener effects. Other components include KCl, MgCl2, EGTA, and HEPES to buffer pH and chelate calcium.
-
Bath (Extracellular) Solution: A physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
-
Drug Application: this compound or Pinacidil are applied to the bath solution at varying concentrations to generate a dose-response curve.
-
Data Acquisition: Membrane currents are recorded in response to voltage steps. The current elicited by the potassium channel openers is measured.
-
Analysis: The current density (pA/pF) is calculated to normalize for cell size. EC50 and Emax values are determined by fitting the dose-response data to a Hill equation.
Caption: Workflow for whole-cell patch clamp experiments.
Isolated Tissue Bath for Vasorelaxation
This ex vivo method assesses the functional consequence of potassium channel opening, which is the relaxation of vascular smooth muscle.
Objective: To determine the vasorelaxant potency and efficacy of this compound and Pinacidil on isolated arterial rings.
Methodology:
-
Tissue Preparation: Arterial segments (e.g., canine or bovine pulmonary artery) are dissected and mounted in an organ bath.
-
Solutions: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Pre-contraction: The arterial rings are pre-contracted to a stable level of tension using a vasoconstrictor agonist such as norepinephrine, prostaglandin F2α, or a thromboxane A2 mimetic like U46619.
-
Drug Addition: Cumulative concentrations of this compound or Pinacidil are added to the bath to generate a concentration-response curve.
-
Tension Measurement: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-contracted tension.
-
Analysis: IC50 values (the concentration of the drug that produces 50% of its maximal relaxation) are calculated from the concentration-response curves.
Caption: Workflow for isolated tissue vasorelaxation assay.
Conclusion
The experimental data consistently demonstrate that while both this compound and Pinacidil are effective openers of ATP-sensitive potassium channels, this compound exhibits significantly higher potency. The choice between these two agents for research purposes may depend on the specific requirements of the study, such as the desired concentration range and the potential influence of cellular metabolic state. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate informed decision-making and experimental design for professionals in the field of drug discovery and development.
References
A Comparative Guide to Rilmakalim and Cromakalim: Efficacy and Mechanism on Arterial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Rilmakalim and Cromakalim, two prominent ATP-sensitive potassium (KATP) channel openers, focusing on their effects on arterial smooth muscle. The information presented is collated from various experimental studies to aid in research and development decisions.
Mechanism of Action: KATP Channel Opening and Vasorelaxation
Both this compound and Cromakalim exert their primary pharmacological effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] The opening of these channels leads to an increased efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (L-type), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains, causing relaxation of the smooth muscle and subsequent vasodilation.[2] This mechanism is effectively antagonized by the KATP channel blocker, glibenclamide.[3][4][5]
dot
Caption: Signaling pathway of this compound and Cromakalim in arterial smooth muscle.
Comparative Potency and Efficacy
Direct comparative studies of this compound and Cromakalim on the same arterial smooth muscle preparations are limited. However, available data from various sources allow for an indirect comparison of their vasorelaxant properties. Levcromakalim, the active (-)-enantiomer of Cromakalim, is often used in studies and is considered more potent than the racemic mixture.
Quantitative Comparison of Vasorelaxant Effects
The following tables summarize the potency (EC50 or pD2) and efficacy (maximal relaxation) of Levcromakalim/Cromakalim and this compound from different studies. It is important to note that experimental conditions, such as the specific artery used and the pre-contracting agent, can significantly influence these values.
Table 1: Potency and Efficacy of Levcromakalim and Cromakalim on Arterial Smooth Muscle
| Compound | Artery | Pre-contracting Agent | Potency (pD2 / -log EC50 M) | Efficacy (% Maximal Relaxation) | Reference |
| Levcromakalim | Human Subcutaneous Arteries | U46619 | 5.78 ± 0.23 | 81 ± 6% | |
| Levcromakalim | Rat Afferent Arterioles | - | EC50: 152 ± 31 nM | - | |
| Cromakalim | Rat Thoracic Aorta | Noradrenaline (10⁻⁶ M) | - | Concentration-dependent | |
| Cromakalim | Rabbit Renal Artery | Noradrenaline | - | 39.1% reduction in AUC | |
| Levcromakalim | Human Umbilical Artery | Serotonin (1 µmol/l) | - | 80.37 ± 5.32% |
Table 2: Potency and Efficacy of this compound on Vascular Smooth Muscle
| Compound | Tissue | Pre-contracting Agent | Potency (-log IC50 M) | Efficacy (% Inhibition of Contraction) | Reference |
| This compound | Human Saphenous Vein | Electrical Field Stimulation | ~6.5 | ~90% | |
| This compound | Human Saphenous Vein | Noradrenaline (10 µM) | ~6.0 | ~80% | |
| This compound | Human Internal Mammary Artery | Electrical Field Stimulation | ~7.0 | ~95% | |
| This compound | Human Internal Mammary Artery | Noradrenaline (10 µM) | ~6.5 | ~90% |
Note: Data for this compound on arterial smooth muscle is less prevalent in the searched literature. The provided data is from a study on human saphenous vein and internal mammary artery, which are clinically relevant vascular tissues.
Experimental Protocols
The following section outlines a typical experimental methodology used to assess the vasorelaxant effects of compounds like this compound and Cromakalim on isolated arterial rings.
Isolated Arterial Ring Preparation and Vasorelaxation Assay
This protocol is a standard method for in vitro assessment of vascular reactivity.
dot
Caption: Workflow for isolated arterial ring vasorelaxation assay.
Detailed Steps:
-
Tissue Preparation: Arteries (e.g., rat thoracic aorta, rabbit renal artery) are carefully dissected and placed in cold, oxygenated physiological salt solution (PSS). Adherent connective and adipose tissues are removed under a dissecting microscope. The cleaned artery is then cut into rings of 2-4 mm in length.
-
Mounting: The arterial rings are mounted on two small wire hooks or pins in an organ bath of a wire myograph system. The organ bath contains PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH.
-
Equilibration and Viability Testing: The mounted rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension. The viability of the smooth muscle is then assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). The integrity of the endothelium can be checked by assessing the relaxation response to acetylcholine in pre-contracted rings.
-
Pre-contraction: After a washout period, a stable contraction is induced using a vasoconstrictor agent such as noradrenaline, phenylephrine, or serotonin.
-
Cumulative Concentration-Response Curves: Once a stable plateau of contraction is achieved, this compound or Cromakalim is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-induced contraction.
-
Data Analysis: The recorded data are used to construct concentration-response curves. From these curves, the potency (EC50 or pD2 value) and the maximum relaxation (Emax) for each compound are calculated.
Summary and Conclusion
Both this compound and Cromakalim are effective vasorelaxants that act through the opening of KATP channels in arterial smooth muscle. Based on the available, albeit limited, comparative data, both compounds demonstrate significant potency. A direct comparison in human vascular tissue suggests that this compound may have a slightly higher potency in inhibiting contractions in the internal mammary artery compared to the saphenous vein. Cromakalim and its active enantiomer, Levcromakalim, have been more extensively studied across a wider range of arterial tissues, consistently demonstrating potent vasorelaxant effects.
The choice between this compound and Cromakalim for research or therapeutic development may depend on the specific vascular bed of interest, desired potency, and pharmacokinetic profiles. Further head-to-head comparative studies in various arterial smooth muscle preparations are warranted to provide a more definitive comparison of their performance.
References
- 1. Levcromakalim, KATP channel activator (CAS 94535-50-9) | Abcam [abcam.com]
- 2. Effects of the potassium channel activator, cromakalim, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cromakalim inhibits contractions of the rat isolated mesenteric bed induced by noradrenaline but not caffeine in Ca(2+)-free medium: evidence for interference with receptor-mediated Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cromakalim on contractions in rabbit isolated renal artery in the presence and absence of extracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide as a Rilmakalim Antagonist: A Comparative Guide for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glibenclamide's performance as a rilmakalim antagonist in key functional assays. The data presented herein is intended to support researchers in pharmacology and drug development in the objective assessment of ATP-sensitive potassium (K-ATP) channel modulation.
Introduction to this compound and Glibenclamide
This compound is a potent activator of ATP-sensitive potassium (K-ATP) channels, belonging to the benzopyran class of compounds.[1] Its action of opening these channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization subsequently causes the closure of voltage-dependent calcium channels, leading to a decrease in intracellular calcium and, consequently, relaxation of smooth muscle. This mechanism underlies its utility as a vasodilator and bronchodilator.
Glibenclamide, a member of the sulfonylurea class of drugs, is a well-established and selective blocker of K-ATP channels.[2][3][4] It exerts its effect by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, thereby preventing the channel from opening.[5] This antagonistic action makes glibenclamide an invaluable pharmacological tool for investigating the physiological and pathological roles of K-ATP channels and for characterizing the activity of K-ATP channel openers like this compound.
Comparative Data in Functional Assays
The antagonistic relationship between glibenclamide and this compound (or its active enantiomer, levcromakalim/cromakalim) has been quantified in various functional assays. The following tables summarize key experimental data, demonstrating the consistent ability of glibenclamide to inhibit the effects of this compound.
Table 1: Antagonism of Vasodilation in Isolated Vascular Smooth Muscle
| Tissue Preparation | Agonist (K-ATP Opener) | Agonist Concentration/Effect | Antagonist | Antagonist Concentration | Measured Parameter | Antagonistic Effect (pA2 / IC50) |
| Canine Coronary Artery (dispersed cells) | Cromakalim | Inducing inhibition of phenylephrine contraction | Glibenclamide | N/A | Inhibition of Contraction | pA2: 9.12 |
| Canine Coronary Artery (muscle strips) | Cromakalim | Inducing inhibition of phenylephrine contraction | Glibenclamide | N/A | Inhibition of Contraction | pA2: 7.84 |
| Dog Coronary Artery | U46619 (Thromboxane A2-mimetic) | Inducing contraction | Glibenclamide | N/A | Reduction of Contraction | pKB: 6.2 (competitive antagonism) |
Note: pA2 and pKB values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher value indicates greater antagonist potency.
Table 2: Inhibition of K-ATP Channel Activity in Electrophysiological Assays
| Cell Type | Agonist (K-ATP Opener) | Agonist Concentration | Antagonist | Antagonist Concentration | Measured Parameter | Antagonistic Effect (IC50) |
| Pig Urethral Myocytes | Levcromakalim | 100 µM | Glibenclamide | N/A | K-ATP Channel Activity (full conductance) | IC50: 0.5 µM |
| Pig Urethral Myocytes | Glibenclamide itself (induces sublevel conductance) | N/A | Glibenclamide | N/A | K-ATP Channel Activity (sublevel conductance) | IC50: 4.7 µM |
| Rat Ventricular Myocytes | N/A (low ATP) | N/A | Glibenclamide (internal) | N/A | K-ATP Channel Open Probability | IC50: 6 µM |
Signaling Pathway and Mechanism of Antagonism
The opposing actions of this compound and glibenclamide are centered on the modulation of the K-ATP channel in the plasma membrane of smooth muscle cells. The following diagram illustrates this signaling cascade.
Caption: this compound activates K-ATP channels, leading to relaxation. Glibenclamide competitively blocks this activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key functional assays used to study the interaction between glibenclamide and this compound.
Vascular Smooth Muscle Relaxation Assay
This ex vivo assay measures the ability of compounds to relax pre-contracted arterial rings, providing a functional measure of vasodilation.
Protocol:
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat aorta, guinea-pig mesenteric artery) and cut into 2-3 mm rings. Mount the rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
Pre-contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 30-60 mM KCl).
-
Antagonist Incubation: For antagonist studies, incubate the tissues with various concentrations of glibenclamide (or vehicle control) for a pre-determined period (e.g., 30 minutes) prior to adding the agonist.
-
Agonist Addition: Cumulatively add increasing concentrations of this compound to the organ bath to generate a concentration-response curve.
-
Data Analysis: Record changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate EC50 values for this compound in the absence and presence of glibenclamide. A rightward shift in the concentration-response curve indicates antagonism.
Caption: Workflow for a vascular smooth muscle relaxation assay to test K-ATP channel modulators.
Electrophysiology (Patch-Clamp) Assay
This technique provides a direct measurement of ion channel activity in single cells, offering high-resolution data on channel opening, closing, and conductance.
Protocol:
-
Cell Preparation: Isolate single smooth muscle cells (e.g., from pig proximal urethra) via enzymatic digestion.
-
Patch Configuration: Establish a cell-attached or inside-out patch-clamp configuration using a glass micropipette.
-
Channel Activation: To activate K-ATP channels, apply a K-ATP opener like levcromakalim (the active enantiomer of this compound) to the bath or pipette solution. Alternatively, in the inside-out configuration, channel activity can be induced by perfusing the intracellular face of the membrane with a low-ATP solution.
-
Antagonist Application: Apply glibenclamide to the bath solution to observe its effect on channel activity.
-
Data Acquisition: Record single-channel currents under a constant holding potential.
-
Data Analysis: Analyze the channel open probability (Po), single-channel conductance, and mean open/closed times. A decrease in open probability in the presence of glibenclamide confirms its blocking effect.
Alternative K-ATP Channel Blockers
While glibenclamide is a widely used standard, other sulfonylureas can also block K-ATP channels, though often with different potencies and selectivities.
| Compound | Relative Potency vs. Glibenclamide | Notes |
| Glipizide | Less potent | Also antagonizes cromakalim-induced relaxation in guinea-pig trachea. |
| Glibornuride | Less potent | Shows antagonistic effects similar to glipizide. |
| Tolbutamide | Much less potent | Did not antagonize cromakalim in guinea-pig trachea studies. |
| Gliclazide | Ineffective antagonist | Did not antagonize cromakalim in guinea-pig trachea studies. |
Conclusion
The experimental data robustly support the classification of glibenclamide as a potent and competitive antagonist of the K-ATP channel opener this compound. Functional assays, ranging from isolated tissue preparations to single-channel electrophysiology, consistently demonstrate that glibenclamide effectively reverses the hyperpolarizing and muscle-relaxant effects of this compound. Its high potency and selectivity make it an essential reference compound for the pharmacological investigation of K-ATP channels and the development of new channel modulators. Researchers should consider the specific K-ATP channel subtype composition of their experimental system, as the potency of glibenclamide can vary between different Kir6.x/SURx subunit combinations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the treatment with glibenclamide, an ATP-sensitive potassium channel blocker, on intestinal ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Rilmakalim and Diazoxide: K-ATP Channel Openers in Focus
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This publication provides an in-depth comparative analysis of two prominent ATP-sensitive potassium (K-ATP) channel openers: Rilmakalim and Diazoxide. While both compounds exert their primary pharmacological effects through the modulation of K-ATP channels, they exhibit distinct profiles in terms of potency, tissue selectivity, and clinical applications. This guide synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.
Executive Summary
This compound, a member of the cromakalim family of K-ATP channel openers, and Diazoxide, a benzothiadiazine derivative, are both recognized for their ability to hyperpolarize cell membranes by increasing potassium efflux. This action leads to the relaxation of smooth muscle and the inhibition of insulin secretion. However, their efficacy and selectivity for different K-ATP channel subtypes, which are assemblies of sulfonylurea receptor (SUR) and inward-rectifier potassium channel (Kir) subunits, dictate their primary therapeutic applications. Diazoxide is clinically used for its potent inhibitory effect on insulin secretion in conditions of hyperinsulinism and as a vasodilator in hypertensive emergencies. This compound and its analogs are primarily investigated for their potent vasorelaxant properties in the context of hypertension.
Mechanism of Action
Both this compound and Diazoxide are K-ATP channel openers. Their mechanism involves binding to the SUR subunit of the K-ATP channel, which in turn leads to the opening of the associated Kir6.x pore-forming subunit. The subsequent efflux of potassium ions from the cell causes hyperpolarization of the cell membrane.
In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to vasodilation. In pancreatic beta-cells, membrane hyperpolarization inhibits the influx of calcium that is necessary for insulin exocytosis, thereby suppressing insulin secretion.
The key difference in their action lies in their selectivity for the different SUR subtypes: SUR1, predominantly found in pancreatic beta-cells, and SUR2A and SUR2B, which are prevalent in cardiac and smooth muscle, respectively.
Figure 1: Signaling pathways of this compound and Diazoxide in different cell types.
Comparative Data
The following tables summarize the available quantitative data for this compound (and its close analog Cromakalim) and Diazoxide, highlighting their differential effects on vasodilation and insulin secretion.
| Drug | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| Cromakalim | 86Rb+ Efflux | Rat Aorta | - | Diazoxide is 100x less potent | [1] |
| Cromakalim | 86Rb+ Efflux | Rat Portal Vein | - | Diazoxide is 100x less potent | [1] |
| Cromakalim | Vasorelaxation | Human Mesenteric Artery | IC50 | 0.39 ± 0.04 µM | [2] |
| Diazoxide | 86Rb+ Efflux | Rat Aorta | - | 100x less potent than Cromakalim | [1] |
| Diazoxide | 86Rb+ Efflux | Rat Portal Vein | - | 100x less potent than Cromakalim | [1] |
| Table 1: Comparative Vasodilatory Effects. |
| Drug | Assay | Cell Line | Parameter | Value | Reference |
| Cromakalim | K-ATP Channel Opening | RINm5F | - | Less potent than Diazoxide | |
| Diazoxide | K-ATP Channel Opening | RINm5F | - | More potent than Cromakalim | |
| Diazoxide | Insulin Secretion Inhibition | RINm5F | - | Effective at 0.6-1.0 mM | |
| Table 2: Comparative Effects on Insulin Secretion. |
| Drug | Effect | Animal Model | Dose | Observation | Reference |
| Cromakalim | Blood Pressure | Rat | - | ~100x more potent than Diazoxide | |
| Cromakalim | Plasma Glucose | Rat | Equihypotensive doses | Minimal effects | |
| Diazoxide | Blood Pressure | Rat | - | ~100x less potent than Cromakalim | |
| Diazoxide | Plasma Glucose | Rat | 30 mg/kg | > 2-fold increase | |
| Table 3: Comparative In Vivo Effects. |
SUR Subtype Selectivity
The differential actions of this compound and Diazoxide can be largely attributed to their selectivity for different SUR subtypes.
-
Diazoxide exhibits a pronounced selectivity for SUR1 , the subtype found in pancreatic beta-cells, which explains its potent effect on insulin secretion. It has some activity at SUR2B, contributing to its vasodilatory effects, but is generally considered a non-selective opener.
-
This compound , as a member of the cromakalim family, is expected to show selectivity towards SUR2 subtypes, which are prevalent in vascular and other smooth muscles. Levcromakalim, a related compound, selectively activates K-ATP channels containing SUR2A and SUR2B, but not SUR1. While direct binding affinity data for this compound across all SUR subtypes is limited, its potent vasorelaxant and minimal hyperglycemic effects at hypotensive doses suggest a preference for SUR2 over SUR1.
Experimental Protocols
86Rb+ Efflux Assay for K-ATP Channel Opening in Vascular Smooth Muscle
This protocol is a common method to assess the activity of K-ATP channel openers by measuring the efflux of the potassium surrogate, Rubidium-86 (86Rb+).
Figure 2: Workflow for 86Rb+ Efflux Assay.
Detailed Methodology:
-
Cell/Tissue Preparation: Aortic rings are dissected from rats and cut into helical strips. The endothelium may be removed by gentle rubbing to study the direct effect on smooth muscle.
-
Loading: The tissue strips are incubated in a physiological salt solution (PSS) containing 86RbCl (e.g., 1 µCi/ml) for a sufficient time to allow for cellular uptake (e.g., 2-3 hours).
-
Washing: The strips are then washed with a non-radioactive PSS to remove extracellular 86Rb+.
-
Efflux Measurement: The strips are transferred through a series of tubes containing non-radioactive PSS at timed intervals (e.g., every 2-5 minutes). The radioactivity in the collected PSS represents the 86Rb+ efflux.
-
Drug Stimulation: After a stable baseline efflux is established, the strips are exposed to PSS containing the test compound (this compound or Diazoxide) at various concentrations.
-
Lysis: At the end of the experiment, the tissue strips are lysed to determine the remaining intracellular 86Rb+.
-
Data Analysis: The rate of 86Rb+ efflux is calculated for each time point and expressed as a fraction of the total 86Rb+ in the tissue at that time. The effects of the drugs are then quantified by comparing the efflux rates before and after drug application.
In Vitro Insulin Secretion Assay from Pancreatic Islets
This protocol describes a static incubation method to measure the effect of K-ATP channel openers on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Detailed Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM) to establish a basal rate of insulin secretion.
-
Static Incubation: Batches of islets (e.g., 10-20 islets per well) are then incubated in KRB buffer containing:
-
Basal glucose (e.g., 2.8 mM)
-
Stimulatory glucose (e.g., 16.7 mM)
-
Stimulatory glucose in the presence of various concentrations of this compound or Diazoxide.
-
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The inhibitory effect of the compounds on GSIS is calculated by comparing the amount of insulin secreted in the presence of the drug to that secreted with stimulatory glucose alone. The IC50 value, the concentration of the drug that causes 50% inhibition of GSIS, can then be determined.
Conclusion
This compound and Diazoxide, while both acting as K-ATP channel openers, exhibit distinct pharmacological profiles that dictate their therapeutic potential. Diazoxide's strong inhibitory effect on insulin secretion, driven by its selectivity for the pancreatic SUR1 subunit, makes it a valuable agent for managing hyperinsulinemic states. In contrast, the potent vasodilatory action of this compound and its analogs, coupled with a reduced impact on glucose homeostasis, points to their utility as antihypertensive agents. This comparative analysis underscores the importance of SUR subtype selectivity in the development of targeted K-ATP channel modulators for various clinical applications. Further head-to-head studies with standardized experimental protocols are warranted to provide a more definitive quantitative comparison of these two compounds.
References
Validating the Antihypertensive Effect of Rilmakalim In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of Rilmakalim with other potassium channel openers, supported by available experimental data. The focus is on in vivo validation, detailing experimental protocols and the underlying signaling pathways.
Comparative Analysis of Antihypertensive Efficacy
While direct, head-to-head in vivo studies detailing the dose-response of this compound on blood pressure in spontaneously hypertensive rats (SHRs) are not extensively available in the public domain, its classification as a potent potassium channel opener allows for a comparative assessment against well-studied drugs in the same class, such as Cromakalim and Diazoxide.
Table 1: Comparative Antihypertensive Effects of Potassium Channel Openers in Rats
| Drug | Animal Model | Route of Administration | Dose Range | Antihypertensive Effect | Reference |
| This compound | Spontaneously Hypertensive Rat (SHR) | - | - | Data not available in searched literature | - |
| Cromakalim | Rat | Intravenous | - | ~100 times more potent than Diazoxide at lowering blood pressure | [1] |
| Diazoxide | Rat | Intravenous | 30 mg/kg | Significant blood pressure reduction | [1] |
Note: The table highlights the current gap in publicly available, direct comparative quantitative data for this compound's antihypertensive effect in vivo. The data for Cromakalim and Diazoxide are provided for contextual comparison within the same drug class.
Experimental Protocols
The following is a detailed methodology for a typical in vivo study designed to validate the antihypertensive effect of a compound like this compound, based on established protocols for similar drugs.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHRs) are a widely accepted genetic model for essential hypertension.
-
Age and Weight: Typically, male SHRs aged 12-16 weeks with established hypertension are used.
-
Acclimatization: Animals are acclimatized for at least one week to the laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
2. Drug Administration:
-
Vehicle: The drug vehicle (e.g., saline, polyethylene glycol) is chosen based on the solubility of the test compound.
-
Route of Administration: Administration can be oral (gavage), intravenous (bolus or infusion), or intraperitoneal, depending on the pharmacokinetic profile of the drug and the study's objectives.
-
Dose Groups: Multiple dose groups for this compound and a comparator drug (e.g., Cromakalim) are established, along with a vehicle control group.
3. Blood Pressure Measurement:
-
Method: Blood pressure is measured using either non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., telemetry or direct arterial cannulation for continuous monitoring).
-
Parameters: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Pressure (MAP) are recorded at baseline and at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
4. Data Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound-Induced Vasodilation
This compound, as a potassium channel opener, primarily exerts its antihypertensive effect by targeting ATP-sensitive potassium (KATP) channels in the vascular smooth muscle cells. The activation of these channels leads to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.
Caption: this compound's mechanism of action leading to vasodilation.
Experimental Workflow for In Vivo Antihypertensive Validation
The following diagram illustrates a typical workflow for evaluating the antihypertensive properties of a test compound in an animal model.
Caption: A typical experimental workflow for in vivo antihypertensive studies.
References
Head-to-Head Comparison: Rilmakalim and Nicorandil in Cardiovascular Research
A detailed analysis for researchers and drug development professionals.
In the landscape of cardiovascular drug development, ATP-sensitive potassium (K-ATP) channel openers represent a significant class of therapeutic agents. This guide provides a comprehensive head-to-head comparison of two notable compounds within this class: Rilmakalim and Nicorandil. While both molecules share a primary mechanism of action through the opening of K-ATP channels, Nicorandil possesses a dual action that distinguishes it. This comparison synthesizes available experimental data to offer an objective overview of their pharmacological profiles, focusing on their vasodilatory and cardioprotective effects.
Executive Summary
| Feature | This compound | Nicorandil |
| Primary Mechanism | Selective ATP-sensitive potassium (K-ATP) channel opener | ATP-sensitive potassium (K-ATP) channel opener and Nitric Oxide (NO) donor |
| Vasodilatory Effect | Arterial vasodilation | Arterial and venous vasodilation |
| Cardioprotection | Data not readily available in direct comparative studies | Demonstrated reduction in myocardial infarct size and protection against ischemia-reperfusion injury |
Quantitative Data Comparison
Table 1: Vasodilatory Effects
| Parameter | This compound | Nicorandil | Source |
| EC50 for Vasodilation | Data not available in comparable studies | ~5.6 µM (porcine coronary artery) | [1] |
| Effect on Coronary Artery Diameter | Antivasoconstrictor effect demonstrated in human internal mammary artery and saphenous vein | Significant increase in proximal (+7-13%), mid (+10-11%), and distal (+13-15%) coronary artery diameter in humans | [2][3][4] |
Table 2: Cardioprotective Effects
| Parameter | This compound | Nicorandil | Source |
| Myocardial Infarct Size Reduction | Data not available in comparable studies | - 18.2% reduction in patients with ST-segment elevation myocardial infarction (STEMI) - Smaller infarct size (13% vs 16% in control) in STEMI patients after percutaneous coronary intervention | [5] |
| Improvement in Left Ventricular Ejection Fraction (LVEF) | Data not available | Statistically significant improvement in LVEF in patients with STEMI |
Mechanism of Action and Signaling Pathways
This compound acts as a selective ATP-sensitive potassium (K-ATP) channel opener. By binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel in vascular smooth muscle cells, it promotes the channel to open. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.
Figure 1: this compound Signaling Pathway.
Nicorandil exhibits a dual mechanism of action. Similar to this compound, it opens K-ATP channels, leading to vasodilation. Additionally, Nicorandil contains a nitrate moiety in its structure, which allows it to act as a nitric oxide (NO) donor. NO activates guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation. This dual action contributes to both arterial and venous dilation.
Figure 2: Nicorandil's Dual Signaling Pathways.
Experimental Protocols
This section details the general methodologies for key experiments cited in the comparison.
Assessment of Vasodilation in Isolated Arteries
This experimental workflow is commonly used to determine the vasodilatory properties of compounds like this compound and Nicorandil.
Figure 3: Experimental Workflow for Vasodilation Assessment.
Methodology:
-
Tissue Preparation: Arterial segments (e.g., coronary, mesenteric) are carefully dissected from animal models (e.g., porcine, rabbit) and cleaned of surrounding connective tissue.
-
Mounting: The arterial rings are mounted in an organ bath or wire myograph system filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: The tissues are allowed to equilibrate under a resting tension. The viability of the smooth muscle and endothelium is often checked by contraction with potassium chloride (KCl) and relaxation with acetylcholine, respectively.
-
Pre-constriction: To study vasodilation, the arteries are first pre-constricted to a stable level of tension using a vasoconstrictor agent such as U46619 (a thromboxane A2 mimetic) or a high concentration of KCl.
-
Drug Administration: The test compound (this compound or Nicorandil) is added to the bath in a cumulative manner, with increasing concentrations.
-
Data Acquisition: Changes in isometric tension or vessel diameter are continuously recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. A concentration-response curve is then plotted to calculate the EC50 value, which represents the concentration of the drug that produces 50% of its maximal effect.
Determination of Myocardial Infarct Size
This protocol is a standard method to assess the cardioprotective effects of a drug in an animal model of myocardial infarction.
Figure 4: Workflow for Myocardial Infarct Size Determination.
Methodology:
-
Animal Model: An acute myocardial infarction is induced in an animal model, typically by ligating a major coronary artery (e.g., the left anterior descending artery) for a specific period (e.g., 30-60 minutes), followed by reperfusion.
-
Drug Administration: The test compound is administered at a predetermined dose and time relative to the ischemic event (e.g., before ligation, during ischemia, or at the onset of reperfusion).
-
Heart Excision: After the reperfusion period, the animal is euthanized, and the heart is excised.
-
Staining: The heart is typically sliced into transverse sections and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a dehydrogenase enzyme indicator that stains viable myocardium red, while the infarcted, necrotic tissue remains pale or white.
-
Image Analysis: The heart slices are photographed, and the areas of the infarcted tissue (white) and the total area at risk or the entire left ventricle are measured using computerized planimetry software.
-
Calculation: The infarct size is expressed as a percentage of the area at risk or the total left ventricular area.
Discussion and Conclusion
The available evidence indicates that both this compound and Nicorandil are effective vasodilators through their action on K-ATP channels. Nicorandil's additional nitric oxide-donating property provides a dual mechanism for vasodilation, affecting both arteries and veins, which may offer a more balanced hemodynamic effect.
In terms of cardioprotection, the data for Nicorandil is more robust, with several studies demonstrating a reduction in myocardial infarct size and improvement in cardiac function in both preclinical and clinical settings. The lack of readily available, directly comparable data for this compound in the context of cardioprotection is a significant limitation in this head-to-head comparison.
For researchers and drug development professionals, Nicorandil presents a well-characterized profile with demonstrated clinical benefits in ischemic heart disease. This compound, as a more selective K-ATP channel opener, may hold potential for indications where targeted arterial vasodilation is desired without the nitrate-like effects. However, further preclinical and clinical studies are warranted to fully elucidate the cardioprotective potential of this compound and to enable a more direct and comprehensive comparison with Nicorandil. Future research should focus on conducting head-to-head trials to directly compare the efficacy and safety of these two agents in relevant cardiovascular models.
References
- 1. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coronary vasodilatory action after a single dose of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronary vasodilatory action after nicorandil: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicorandil and cardiovascular performance in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained nicorandil administration reduces the infarct size in ST-segment elevation myocardial infarction patients with primary percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rilmakalim: A Statistical Overview for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis of comparative studies involving Rilmakalim, a selective ATP-sensitive potassium (K-ATP) channel opener. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective comparison of this compound's performance against other potassium channel openers, supported by experimental data and detailed methodologies.
I. Quantitative Data Summary
The following table summarizes the quantitative data from a comparative study on the effect of this compound on detrusor muscle contractility in different species. This data provides insights into the potency and efficacy of this compound in smooth muscle relaxation.
| Species | Agonist | Parameter | This compound Value |
| Human | Carbachol (10 µM) | -logIC50 (M) | 5.8 |
| Effmax (% reduction) | 55 ± 5 | ||
| Pig | Carbachol (10 µM) | -logIC50 (M) | 6.7 |
| Effmax (% reduction) | 11 ± 2 | ||
| Mouse | Carbachol (10 µM) | -logIC50 (M) | 4.7 |
| Effmax (% reduction) | 21 ± 2 | ||
| Human (urothelium-denuded) | KCl (85 mM) | -logIC50 (M) | 4.4 |
| Pig (urothelium-denuded) | KCl (85 mM) | -logIC50 (M) | 5.5 |
| Mouse (urothelium-denuded) | KCl (85 mM) | -logIC50 (M) | 4.7 |
IC50: The half maximal inhibitory concentration. Effmax: The maximum effect.
II. Experimental Protocols
Below is a detailed methodology for a key experiment cited in the comparative studies, focusing on the assessment of smooth muscle contractility.
Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of detrusor smooth muscle.
Materials:
-
Detrusor muscle strips from human, pig, and mouse bladder.
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Carbachol (a cholinergic agonist).
-
Potassium chloride (KCl).
-
This compound.
-
Organ bath system for isometric tension recording.
-
Micrometer for adjusting resting tension.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Excise urinary bladders from the respective species and place them in cold Krebs-Ringer solution.
-
Dissect the detrusor muscle and cut it into longitudinal strips (approximately 2-3 mm wide and 5-7 mm long).
-
For urothelium-denuded preparations, carefully remove the urothelial layer under a dissecting microscope.
-
-
Mounting and Equilibration:
-
Mount the muscle strips vertically in organ baths containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 10 mN and allow the strips to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Ringer solution every 15 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce stable contractions by adding either a single concentration of carbachol (10 µM) or KCl (85 mM) to the organ bath.
-
-
Application of this compound:
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.
-
Calculate the -logIC50 and Effmax values from the concentration-response curves using appropriate pharmacological software.
-
Statistical analysis is performed using suitable tests, such as ANOVA, to compare the effects across different species and conditions.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Safety Operating Guide
Proper Disposal of Rilmakalim: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Rilmakalim. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe and compliant laboratory environment.
This compound, also known as (±)-Cromakalim, is a potassium channel opener. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is crucial to maintain laboratory safety and environmental responsibility.[1] Adherence to standard chemical hygiene and disposal protocols is recommended.
Safety and Handling Summary
Before handling this compound, it is important to be aware of its safety profile. The following table summarizes the NFPA and HMIS ratings for this compound.
| Hazard Classification | NFPA Rating | HMIS Rating |
| Health | 0 | 0 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
| Data sourced from Cayman Chemical Safety Data Sheet.[1] |
These ratings indicate that this compound has a low level of hazard associated with it under normal conditions. However, it is still recommended to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured procedure to ensure safety and compliance. The following steps are based on general best practices for chemical waste disposal in a laboratory setting.
-
Identification and Evaluation : Confirm that the waste material is indeed this compound. Although not classified as hazardous, it is crucial not to mix it with other chemical waste streams to avoid unforeseen reactions.[2]
-
Segregation : Keep this compound waste separate from other chemical wastes. If it is in a solution, do not mix it with other solvent waste unless it is confirmed to be compatible.
-
Containment : Place this compound waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.[3]
-
Labeling : The waste container must be clearly labeled with the name "this compound" and any other components if it is in a solution.
-
Storage : Store the waste container in a designated and secure area for chemical waste, away from general laboratory traffic.
-
Disposal : Arrange for the collection and disposal of the waste through a certified hazardous waste disposal vendor.[2] Never dispose of chemical waste down the drain or in regular trash bins.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols
Currently, there are no specific experimental protocols cited for the disposal of this compound due to its low hazard classification. The recommended procedure is to follow the general guidelines for chemical waste disposal as outlined above and by institutional and local regulations. For handling spills, absorb the material with an inert absorbent and place it in a suitable container for disposal. Ensure adequate ventilation during cleanup.
References
Personal protective equipment for handling Rilmakalim
Disclaimer: This document provides essential safety and logistical information for handling Rilmakalim based on general laboratory safety principles and data from similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following guidance should be treated as a minimum standard, and a thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potassium channel opener. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. A Safety Data Sheet for a generic potassium channel activator indicates that similar compounds can be harmful if swallowed and very toxic to aquatic life[1]. Therefore, appropriate PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes[1]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated[1]. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if working with the solid compound outside of a fume hood or if aerosols may be generated. The choice of respirator will depend on the specific risk assessment[1]. |
Safe Handling and Operational Plan
Adherence to standard laboratory safety practices is crucial when handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Read and understand this entire safety guide before beginning work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the safety shower and eyewash station are accessible and operational[1].
-
Prepare your work area in a well-ventilated space, preferably within a chemical fume hood.
-
-
Handling the Compound:
-
When handling the solid form, avoid creating dust.
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with this compound closed when not in use.
-
-
After Handling:
-
Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Emergency Procedures:
| Emergency | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Disposal Procedure:
-
Segregation:
-
Collect all this compound-contaminated waste (solid, liquid, and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Include the date of accumulation and the responsible researcher's name.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. In the absence of an OEL, it is critical to handle this compound with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.
Visual Safety Protocols
To ensure clear communication of safety procedures, the following diagrams illustrate the essential workflows for handling this compound.
Caption: this compound Handling Workflow
Caption: this compound Waste Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
